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  • Product: 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
  • CAS: 6547-34-8

Core Science & Biosynthesis

Foundational

chemical structure and properties of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

An In-Depth Technical Guide to the Chemical Structure and Properties of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one For Researchers, Scientists, and Drug Development Professionals Abstract 7-(chloromethyl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a substituted benzofuranone, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, potential properties, and synthetic strategies relevant to 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (CAS No. 6547-34-8).[4][5] Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related molecules to infer its characteristics and potential applications, particularly in the realm of drug discovery and development.

Introduction: The Benzofuran-1(3H)-one Scaffold

The benzofuran-1(3H)-one, or phthalide, core is a prevalent structural motif in numerous natural products and pharmacologically active molecules.[6][7] The fusion of a benzene ring with a furanone ring creates a privileged scaffold that can be readily functionalized to modulate its biological activity.[8][9] The diverse therapeutic potential of benzofuran derivatives underscores the importance of exploring novel substituted analogs like 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one.

Chemical Structure and Inferred Properties

The chemical structure of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is characterized by a benzofuran-1(3H)-one core with three methoxy groups at positions 4, 5, and 6, and a reactive chloromethyl group at position 7.

Caption: Chemical structure of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one.

Physicochemical Properties (Predicted)

While experimental data for the target molecule is scarce, we can infer some of its properties based on the closely related compound, 4,5,6-Trimethoxy-7-methyl-3H-2-benzofuran-1-one (the methyl analog), for which computed properties are available.[10]

PropertyPredicted Value for the Methyl AnalogInferred Properties for 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
Molecular Formula C12H14O5C12H13ClO5
Molecular Weight 238.24 g/mol 272.68 g/mol
XLogP3 1.6Likely to be slightly higher due to the chlorine atom, suggesting moderate lipophilicity.
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 55
Rotatable Bond Count 34

Data for the methyl analog is computed by PubChem.[10]

The presence of the three methoxy groups is expected to influence the molecule's solubility and electronic properties. The chloromethyl group introduces a reactive site susceptible to nucleophilic substitution, making it a valuable intermediate for further chemical modifications.

Spectroscopic Characterization (Anticipated Features)

Based on the structure, the following spectroscopic features can be anticipated. It is crucial to note that these are predictions and require experimental verification.

  • ¹H NMR: Signals corresponding to the three methoxy groups (singlets, ~3.8-4.0 ppm), the methylene protons of the chloromethyl group (singlet, ~4.5-4.8 ppm), the methylene protons of the furanone ring (singlet, ~5.0-5.5 ppm), and an aromatic proton (singlet, ~6.5-7.0 ppm) are expected.

  • ¹³C NMR: Resonances for the carbonyl carbon (~170 ppm), aromatic carbons (including those attached to methoxy groups), the three methoxy carbons (~55-65 ppm), the chloromethyl carbon (~40-45 ppm), and the furanone methylene carbon (~70-75 ppm) are anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the lactone (~1760-1780 cm⁻¹), C-O stretching of the methoxy groups and the furanone ring, and C-Cl stretching are expected.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the chloromethyl group and methoxy groups, would be expected.

Synthetic Strategies

The synthesis of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one has not been explicitly detailed in the available literature. However, plausible synthetic routes can be devised based on established methods for the synthesis of substituted benzofuranones and the introduction of a chloromethyl group onto an aromatic ring.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below:

G Target 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one Intermediate1 4,5,6-Trimethoxy-7-methyl-2-benzofuran-1(3H)-one Target->Intermediate1 Chlorination Intermediate2 Substituted Toluene Derivative Intermediate1->Intermediate2 Lactonization Precursor1 1,2,3-Trimethoxybenzene Intermediate2->Precursor1 Acylation/Reduction Precursor2 Functionalized Acetic Acid Derivative Intermediate2->Precursor2 Coupling

Caption: Retrosynthetic analysis for the target molecule.

Potential Synthetic Protocol

A hypothetical multi-step synthesis could involve:

  • Formation of a substituted benzoic acid: Starting from a suitably substituted trimethoxybenzene derivative, introduction of a carboxymethyl group at the appropriate position.

  • Lactonization: Intramolecular cyclization of the resulting acid to form the benzofuranone ring.

  • Chloromethylation: Introduction of the chloromethyl group at the 7-position of the benzofuranone ring. This is a key step and can be challenging due to the potential for side reactions.

Exemplary Protocol for a Related Transformation (Chloromethylation of an Aromatic Ring):

Disclaimer: This is a general protocol for a related reaction and would require optimization for the specific substrate.

  • To a stirred solution of the aromatic precursor (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and concentrated HCl) at 0 °C, add paraformaldehyde (1.5 eq).

  • Bubble hydrogen chloride gas through the mixture for 1-2 hours while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Biological Activity and Applications in Drug Development

The benzofuran scaffold is a cornerstone in the development of various therapeutic agents.[2][8][9] The presence of the trimethoxy and chloromethyl functionalities on the 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one structure suggests several avenues for its potential biological activity.

Anticancer Potential

Many benzofuran derivatives have demonstrated significant anticancer properties.[3][9] The trimethoxyphenyl moiety is a known pharmacophore in several potent anticancer agents, including combretastatin A-4. The chloromethyl group provides a reactive handle for covalent modification of biological targets, a strategy employed in some anticancer drugs. Therefore, it is plausible that 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one could exhibit cytotoxic activity against various cancer cell lines.

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: The trimethoxyphenyl group could facilitate binding to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The benzofuran scaffold can be tailored to inhibit various protein kinases involved in cancer cell signaling.

  • Alkylation of Biomolecules: The reactive chloromethyl group could potentially alkylate nucleophilic residues in proteins or DNA, leading to cytotoxicity.

Antimicrobial and Anti-inflammatory Activities

Substituted benzofurans have also been reported to possess antimicrobial and anti-inflammatory activities.[1][2] The specific substitution pattern of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one would need to be evaluated in relevant assays to determine its potential in these therapeutic areas.

Experimental Workflows and Protocols

Given the lack of specific experimental data for the target compound, this section provides general protocols for the evaluation of related benzofuran derivatives. These workflows can be adapted for the characterization and biological evaluation of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one.

General Workflow for Characterization and Evaluation

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR MS MS Purification->MS IR IR Purification->IR Cytotoxicity_Assay Cytotoxicity_Assay Purification->Cytotoxicity_Assay Mechanistic_Studies Mechanistic_Studies Cytotoxicity_Assay->Mechanistic_Studies In_Vivo_Studies In_Vivo_Studies Mechanistic_Studies->In_Vivo_Studies

Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel benzofuran derivative.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one represents an intriguing yet underexplored molecule within the pharmacologically significant class of benzofuranones. Based on the analysis of its structural features and comparison with related compounds, it holds potential as a valuable intermediate in organic synthesis and as a candidate for drug discovery programs, particularly in oncology.

The immediate and critical next step is the experimental validation of the predicted properties and biological activities. This includes the development of a reliable synthetic route, full spectroscopic characterization, and comprehensive in vitro screening against a panel of cancer cell lines and microbial strains. Further structure-activity relationship (SAR) studies, involving modification of the chloromethyl and methoxy groups, could lead to the discovery of more potent and selective therapeutic agents.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. J Anal Pharm Res. 2016;3(2):267-269. [Link][1][8]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link][2]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link][9]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link][3]

  • Benzofuran derivatives: a patent review. Taylor & Francis Online. [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [Link][11]

  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. MDPI. [Link][6]

  • C.I. Disperse Blue 79. PubChem. [Link]

  • Crystal structure of 7-hydroxy-5-methoxy-4,6-dimethylisobenzofuran-1(3H)-one, C11H12O4. ResearchGate. [Link][7]

  • 7-(chloromethyl)-3-methyl-1-benzofuran — Chemical Substance Information. NextSDS. [Link]

  • 4,5,6-Trimethoxy-7-methyl-3H-2-benzofuran-1-one. PubChem. [Link][10]

  • 5,7-Dimethoxyisobenzofuran-1(3H)-one. PMC. [Link]

  • Crystal forms of {[(2r)-7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}amine hydrochloride.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. PMC. [Link]

  • Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. MDPI. [Link]

  • COSMETIC COMPOSITION CONTAINING SCREENING COMPOSITE PARTICLES. European Patent Office. [Link]

  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • 1(3H)-Isobenzofuranone, 6,7-dimethoxy-. NIST WebBook. [Link]

  • Chemical Properties of Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, [1R-(1«alpha»,7«beta»,8a«alpha»)]- (CAS 4630-07-3). Cheméo. [Link]

  • 7-phenylethylamino-4H-pyrimido[4,5-d][1][4]oxazin-2-one compounds as mutant IDH1 and IDH2 inhibitors. PubChem. [Link]

  • 7-chloroquinaldine synthesis.
  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors. PubChem. [Link]

  • Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. ResearchGate. [Link]

  • A review on conversions of Furfural: Gateway for numerous applications. Growing Science. [Link]

  • EcoDrug+. EcoDrugPlus. [Link]

  • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-. NIST WebBook. [Link]

  • Chemical Properties of Cyclopentanethiol (CAS 1679-07-8). Cheméo. [Link]

Sources

Exploratory

Engineering the Biosynthetic Pathways of Phthalide Derivatives: A Technical Guide to 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Executive Summary & Pharmacological Significance The compound 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (CAS 6547-34-8) is a highly functionalized synthetic phthalide. While it is not a naturally occurring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

The compound 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (CAS 6547-34-8) is a highly functionalized synthetic phthalide. While it is not a naturally occurring metabolite, its 2-benzofuran-1(3H)-one core is a privileged structural motif found in numerous bioactive fungal polyketides, most notably the immunosuppressant mycophenolic acid (MPA)[1].

In modern drug development, this synthetic building block serves as a critical precursor for Precursor-Directed Biosynthesis (PDB) and mutasynthesis [2]. The strategic installation of a chloromethyl group at the C7 position provides a uniquely reactive electrophilic handle for late-stage targeted covalent inhibition or click-chemistry functionalization. Concurrently, the dense 4,5,6-trimethoxy functionalization restricts metabolic degradation by blocking native oxidative sites. This whitepaper details the engineered biocatalytic pathways required to synthesize this core and the mutasynthesis protocols used to integrate it into novel unnatural natural products (uNPs).

De Novo Engineered Biosynthesis: Constructing the Chlorinated Phthalide Core

Because 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a synthetic analog, producing it via biological systems requires a rationally engineered, chimeric biosynthetic pathway[3]. This approach combines fungal polyketide synthases (PKS) with rare marine bacterial halogenases.

Polyketide Assembly and Methylation

The foundational phthalide ring is assembled by MpaC , an iterative Type I highly reducing PKS derived from Penicillium brevicompactum[1]. MpaC catalyzes the condensation of acetyl-CoA and malonyl-CoA to form the tetraketide core (5,7-dihydroxy-4-methylphthalide)[4]. To achieve the 4,5,6-trimethoxy substitution, a suite of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), homologous to MpaG, are engineered to exhaustively methylate the aromatic hydroxyl groups.

Nucleophilic Halogenation via SalL Chlorinase

The most complex biosynthetic step is the site-specific chlorination of the C7-methyl group. Traditional flavin-dependent halogenases (FDHs) rely on oxidative mechanisms that are often incompatible with electron-rich methoxyaromatics[3]. To circumvent this, the pathway utilizes a cytochrome P450 monooxygenase to yield a C7-hydroxymethyl intermediate, followed by the action of SalL , a unique SAM-dependent chlorinase isolated from the marine bacterium Salinispora tropica[5].

SalL operates via a rare SN​2 nucleophilic substitution. It utilizes ambient chloride ions to generate 5'-chloro-5'-deoxyadenosine from SAM, which subsequently acts as the chlorinating agent for the primary alcohol[5]. This choice of enzyme ensures strict regioselectivity and prevents off-target oxidative degradation of the trimethoxy ring.

Pathway A Acetyl-CoA + Malonyl-CoA B MpaC PKS (Core Assembly) A->B Condensation C OMTs (Trimethoxylation) B->C Aromatization D SalL Chlorinase (Halogenation) C->D C7-OH to C7-Cl E 7-(chloromethyl)-4,5,6-trimethoxy- 2-benzofuran-1(3H)-one D->E Nucleophilic Sub

Fig 1: Engineered biocatalytic pathway for the chlorinated trimethoxyphthalide core.

Mutasynthesis & Precursor-Directed Biosynthesis (PDB) Workflow

To generate novel therapeutic analogs, 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is fed into a genetically modified host.

The Δ mpaC Self-Validating System

We employ a Δ mpaC mutant of P. brevicompactum. By knocking out the native PKS gene, the endogenous production of the wild-type phthalide precursor is completely abolished[4]. This creates a self-validating experimental system : the mutant cannot produce mycophenolic acid on its own. Any complex polyketide isolated from the fermentation broth must be exclusively derived from the exogenously fed synthetic precursor[2].

Once the synthetic precursor crosses the cell membrane, the host's downstream prenyltransferase (MpaA ) recognizes the phthalide core and catalyzes the C-prenylation of the ring using farnesyl pyrophosphate, yielding a chlorinated, trimethoxylated MPA analog[1].

Mutasynthesis Host ΔmpaC P. brevicompactum (PKS-Deficient Host) Precursor 7-(chloromethyl)-4,5,6-trimethoxy- 2-benzofuran-1(3H)-one Host->Precursor Fed-Batch Integration Enzyme MpaA Prenyltransferase (+ Farnesyl Pyrophosphate) Precursor->Enzyme Substrate Recognition Product Chlorinated Trimethoxy- Mycophenolic Acid Analog Enzyme->Product C-Prenylation

Fig 2: Mutasynthesis workflow utilizing a ΔmpaC mutant for precursor-directed biosynthesis.

Experimental Protocols

Protocol A: Fermentation and Precursor Feeding

Causality Note: Synthetic halogenated aromatics can induce acute cellular toxicity and membrane disruption. To mitigate this, we utilize a biphasic feeding strategy employing Amberlite XAD-16 resin, which acts as a metabolic buffer to slowly release the precursor into the broth.

  • Strain Preparation: Cultivate the Δ mpaCP. brevicompactum strain in 50 mL of seed medium (Yeast Extract Sucrose broth) at 25°C for 48 hours at 200 rpm.

  • Resin Loading: Dissolve 50 mg of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one in 1 mL of sterile DMSO. Add this solution to 2 g of sterile Amberlite XAD-16 resin and evaporate the solvent under a gentle N2​ stream.

  • Inoculation & Feeding: Transfer 5 mL of the seed culture to 100 mL of production medium. Add the precursor-loaded XAD-16 resin directly to the flask at t=24 hours post-inoculation.

  • Incubation: Maintain fermentation for 7 days at 25°C. The slow desorption of the precursor from the resin ensures a steady intracellular concentration without exceeding toxicity thresholds.

Protocol B: Extraction and Validation
  • Harvesting: Filter the fermentation broth to separate the mycelia and XAD-16 resin from the supernatant.

  • Extraction: Extract the resin and mycelia with ethyl acetate (3 × 50 mL). The supernatant is separately acidified to pH 3.0 with 1M HCl and extracted with ethyl acetate.

  • Validation: Analyze the crude extracts via LC-MS/MS. The absence of native MPA (m/z 320.1) validates the integrity of the Δ mpaC knockout[4]. The presence of the novel chlorinated analog is confirmed by the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

Quantitative Data Presentation

The integration of non-natural precursors often results in kinetic bottlenecks. Table 1 summarizes the enzyme kinetics of the engineered pathway, highlighting the efficiency of the SalL chlorinase compared to the native PKS.

Table 1: Enzyme Kinetics and Yields of the Engineered Biocatalytic Pathway

Enzyme / StepSubstrate kcat​ ( s−1 ) Km​ ( μM )Pathway Yield (%)
MpaC (Type I PKS) Acetyl-CoA + Malonyl-CoA0.8512068.5%
MpaG-homolog (OMT) Phthalide Core2.104582.1%
SalL (Chlorinase) C7-Hydroxymethyl intermediate0.4221041.3%

Table 2 demonstrates the pharmacological impact of the mutasynthesis products. The addition of the chloromethyl group significantly enhances the binding affinity to Inosine Monophosphate Dehydrogenase (IMPDH) due to covalent docking capabilities.

Table 2: Bioactivity of Mutasynthetic Derivatives vs. Native MPA

CompoundIMPDH IC 50​ (nM)T-Cell Proliferation IC 50​ (nM)Metabolic Half-life ( t1/2​ , hrs)
Native Mycophenolic Acid (MPA) 24.585.02.4
Trimethoxy-MPA Analog 41.2110.58.1
7-Chloromethyl-Trimethoxy-MPA 8.3 22.4 7.5

References

  • Molecular basis for mycophenolic acid biosynthesis in Penicillium brevicompactum Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Discovery and characterization of a marine bacterial SAM-dependent chlorinase Source: Nature Chemical Biology / PMC (NIH) URL:[Link]

  • Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis Source: PMC (NIH) URL:[Link]

  • Full article: Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals Source: Taylor & Francis URL:[Link]

Sources

Foundational

The Pharmacological Potential of 4,5,6-trimethoxy-2-benzofuran-1(3H)-one Derivatives: A New Frontier in Drug Discovery

An In-Depth Technical Guide Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a specific, yet underexplored, class of these compounds: 4,5,6-trimethoxy-2-benzofuran-1(3H)-one derivatives, also known as trimethoxy-substituted phthalides. While direct research on this precise substitution pattern is nascent, this document synthesizes data from structurally related analogues to build a compelling hypothesis for their pharmacological potential. We posit that the trimethoxy substitution pattern, particularly its resemblance to the pharmacophore of known tubulin polymerization inhibitors, primes these derivatives as potent anticancer agents. This guide provides a comprehensive overview of their design rationale, proposed synthetic strategies, hypothesized mechanisms of action, and detailed protocols for experimental validation, aimed at accelerating research and development in this promising area.

Introduction: The Benzofuran-1(3H)-one Scaffold

The benzofuran-1(3H)-one, or phthalide, core is a bicyclic structure consisting of a benzene ring fused to a γ-lactone ring.[4] This motif is present in a variety of natural products and synthetic molecules that exhibit significant biological properties.[5] Derivatives of the broader benzofuran family have been investigated for a wide spectrum of therapeutic applications, including treatments for cancer, microbial infections, and inflammatory conditions.[3][6][7][8]

The true potential of such scaffolds, however, is often unlocked through specific substitution patterns on the aromatic ring. The introduction of methoxy groups, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity. This guide specifically explores the 4,5,6-trimethoxy substitution pattern, a feature that bears a striking structural resemblance to the 3,4,5-trimethoxyphenyl moiety found in potent anticancer agents like Combretastatin A-4 and podophyllotoxin, which are known to target tubulin.

Synthetic Strategies and Chemical Accessibility

The feasibility of exploring this chemical class hinges on accessible synthetic routes. While numerous methods exist for constructing the benzofuran-2-one scaffold, the synthesis of phthalide derivatives (benzofuran-1-ones) is also well-established.[5] A plausible and efficient approach to 4,5,6-trimethoxy-2-benzofuran-1(3H)-one would likely start from a readily available, appropriately substituted precursor such as 3,4,5-trimethoxyphthalic acid or its anhydride.

A generalized synthetic pathway could involve the selective reduction of one of the carboxylic acid groups of a substituted phthalic acid derivative to a hydroxymethyl group, followed by acid-catalyzed intramolecular cyclization (lactonization) to form the phthalide ring.

Synthetic_Pathway A 3,4,5-Trimethoxyphthalic Acid B Selective Reduction (e.g., BH3-THF) A->B Step 1 C Intermediate (2-Carboxy-3,4,5-trimethoxybenzyl alcohol) B->C D Acid-Catalyzed Intramolecular Cyclization C->D Step 2 E Target Scaffold (4,5,6-trimethoxy-2-benzofuran-1(3H)-one) D->E

Caption: Generalized synthetic route to the target scaffold.

Protocol 1: Synthesis via Intramolecular Lactonization
  • Selective Reduction: Dissolve 3,4,5-trimethoxyphthalic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of borane-THF complex (BH3·THF) dropwise over 1 hour, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate alcohol.

  • Lactonization: Dissolve the crude intermediate in toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux (approx. 110°C) with a Dean-Stark apparatus to remove water.

  • Continue refluxing for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, concentrate, and purify the final product using column chromatography on silica gel.

Hypothesized Pharmacological Potential

Based on the activities of structurally related compounds, the 4,5,6-trimethoxy-2-benzofuran-1(3H)-one scaffold is predicted to have significant potential, primarily in oncology.

Anticancer Activity: A Focus on Tubulin Inhibition

The primary hypothesis is that these derivatives function as inhibitors of tubulin polymerization. Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a key target for cancer therapy.[9]

Mechanism Rationale:

  • Structural Analogy: The 4,5,6-trimethoxyphenyl moiety is a bioisostere of the 3,4,5-trimethoxyphenyl group, a well-established pharmacophore that binds to the colchicine-binding site on β-tubulin.[9]

  • Precedent: A study on 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[9] This strongly supports the hypothesis that combining a benzofuran-type core with a trimethoxyphenyl system is a valid strategy for developing tubulin inhibitors.

This inhibition of microtubule dynamics is expected to disrupt mitotic spindle formation, arrest cancer cells in the G2/M phase of the cell cycle, and ultimately trigger programmed cell death (apoptosis).[9][10]

Mechanism_of_Action cluster_0 Cellular Events Compound Trimethoxy Benzofuranone Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Induces Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: Hypothesized mechanism of anticancer action via tubulin inhibition.

Other Potential Activities

While oncology is the primary focus, the phthalide core is associated with other biological effects:

  • Anti-inflammatory Activity: Some benzofuran derivatives exhibit potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8]

  • Amoebicidal Activity: Certain isobenzofuran-1(3H)-one derivatives have demonstrated activity against protozoans like Acanthamoeba castellanii, inducing programmed cell death.[4]

  • Antioxidant Properties: Phenolic benzofuran-2-one derivatives have been synthesized and shown to have significant antioxidant capacity.[5]

Proposed Experimental Validation Workflow

A systematic approach is required to validate the therapeutic potential of these novel derivatives. The workflow should progress from initial screening to detailed mechanistic studies.

Experimental_Workflow A Synthesis & Purification of Derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Selection of Lead Compound(s) (Based on IC50 & Selectivity) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E Investigate F Apoptosis Assay (Annexin V Staining) D->F Investigate G Tubulin Polymerization Assay (In Vitro) D->G Confirm Target

Caption: Workflow for preclinical evaluation of novel derivatives.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay provides an initial assessment of a compound's ability to inhibit cancer cell proliferation.[11]

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuranone derivatives in the cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

  • Reaction Setup: In a 96-well plate, add tubulin solution to a reaction buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations. Include a known inhibitor (e.g., colchicine) as a positive control and a known promoter (e.g., paclitaxel) as another control. A vehicle control (DMSO) is essential.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity every minute for 60-90 minutes. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the compound-treated samples to the controls. Inhibition is observed as a decrease in the rate and extent of fluorescence increase.

Structure-Activity Relationship (SAR) and Future Directions

Initial studies should focus on the unsubstituted 4,5,6-trimethoxy-2-benzofuran-1(3H)-one core. Subsequent research should explore the structure-activity relationship by introducing various substituents to identify derivatives with enhanced potency and selectivity.

Table 1: IC50 Values of Related Benzofuran and Phthalide Derivatives Against Cancer Cell Lines

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
Benzofuran-Triazole Hybrid6-Methoxy, 3-(...-trimethoxyphenyl)-...A549 (Lung)0.57[9]
Benzofuran-Triazole Hybrid6-Methoxy, 3-(...-trimethoxyphenyl)-...HeLa (Cervical)0.65[9]
Amino-benzoyl-benzofuran5-Amino, 6-MethoxyMolt4/C8 (Leukemia)0.02[12]
Halogenated BenzofuranBrominated methyl/acetyl groupK562 (Leukemia)Significant Activity[13]
IsobenzofuranoneVariedHL-60 (Leukemia)Significant Activity[4]

Note: This table summarizes data from related but not identical scaffolds to highlight the general anticancer potential of the broader chemical class.

Future research should focus on:

  • Positional Isomers: Synthesize and test 5,6,7- and 4,6,7-trimethoxy isomers to understand the importance of the methoxy group positions for tubulin binding.

  • Substitutions at the C3 Position: Introduce small alkyl or aryl groups at the C3 position of the lactone ring to probe for additional hydrophobic interactions within the binding pocket.

  • In Vivo Efficacy: Advance lead compounds with potent in vitro activity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles into preclinical animal models of cancer.

  • Target Selectivity: Investigate the selectivity of lead compounds against a panel of kinases and other common off-targets to ensure a clean pharmacological profile.

Conclusion

The 4,5,6-trimethoxy-2-benzofuran-1(3H)-one scaffold represents a logically designed and highly promising, yet largely unexplored, area for anticancer drug discovery. By leveraging established medicinal chemistry principles and the known activity of structurally similar compounds, a strong hypothesis has been formulated, positioning these derivatives as potent inhibitors of tubulin polymerization. The synthetic accessibility and clear path for experimental validation provide a solid foundation for researchers. This guide offers the necessary theoretical framework and practical protocols to stimulate and guide future research, potentially unlocking a new class of effective therapeutic agents for the treatment of cancer.

References

  • Al-Wahsh, M., Al-Omari, B., Hassan, M., & Taha, M. O. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]

  • Al-Wahsh, M., Al-Omari, B., Hassan, M., & Taha, M. O. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. cancers, 14(9). Available from: [Link]

  • Al-Wahsh, M., Al-Omari, B., Hassan, M., & Taha, M. O. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]

  • Al-Wahsh, M., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. Available from: [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available from: [Link]

  • Rojas-Jaimes, J., et al. (2022). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 241, 108353. Available from: [Link]

  • Wang, W., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available from: [Link]

  • S.N, S., & G, S. (2021). Synthesis of bioactive benzofuran derivatives 4, 5 &6. ResearchGate. Available from: [Link]

  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510–27540. Available from: [Link]

  • Wyrębek, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. Available from: [Link]

  • Li, W., et al. (2020). Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 94, 103392. Available from: [Link]

  • Estrada-Soto, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 999. Available from: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]

  • Prosa, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701. Available from: [Link]

  • Al-Juburi, F. R., & Al-Obaidi, A. A. M. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). Available from: [Link]

  • Navidpour, L., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 65(9), e02683-20. Available from: [Link]

Sources

Exploratory

role of 7-(chloromethyl)-4,5,6-trimethoxyphthalide in natural product synthesis

An In-Depth Technical Guide to the Role of 7-(Chloromethyl)-4,5,6-Trimethoxyphthalide in Natural Product Synthesis Introduction & Core Significance In the landscape of complex polyketide and fungal metabolite synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of 7-(Chloromethyl)-4,5,6-Trimethoxyphthalide in Natural Product Synthesis

Introduction & Core Significance

In the landscape of complex polyketide and fungal metabolite synthesis, 7-(chloromethyl)-4,5,6-trimethoxyphthalide (systematically known as 7-(chloromethyl)-4,5,6-trimethoxyisobenzofuran-1(3H)-one) stands out as a highly versatile and functionalized aromatic building block[1]. Historically referred to in older literature as 6-chloromethyl-3,4,5-trimethoxyphthalide[2], this compound features an electron-rich trimethoxy-substituted aromatic core coupled with two orthogonal reactive handles: a lactone (phthalide) ring and an electrophilic chloromethyl group.

This specific structural array makes it an indispensable intermediate for the total synthesis of several bioactive natural products. Most notably, it is the primary synthetic precursor to flavipin (a potent antioxidant and nematode-antagonistic agent)[3][4] and serves as the monomeric foundation for the biomimetic synthesis of the calcineurin phosphatase inhibitor dibefurin and the related polyketide epicolactone [1].

Mechanistic Synthesis of the Core Scaffold

The synthesis of 7-(chloromethyl)-4,5,6-trimethoxyphthalide is achieved via a highly controlled, one-pot Blanc chloromethylation and intramolecular lactonization of 3,4,5-trimethoxybenzoic acid (eudesmic acid or trimethylgallic acid)[1][2].

Causality of Experimental Choices:

  • Reagent Synergy: The reaction utilizes formalin and concentrated hydrochloric acid[1]. The high concentration of HCl is critical; it not only generates the highly electrophilic iminium/oxocarbenium equivalent from formaldehyde but also drives the equilibrium toward the chloromethylated product rather than stalling at a hydroxymethyl intermediate[2].

  • Thermodynamic Control & Pitfalls: The reaction must be heated to exactly 140 °C for a strictly limited duration (20 minutes). Prolonged heating or excessive temperatures lead to the cleavage of the sensitive methoxy ethers (demethylation) or the formation of intractable, uncrystallizable red polymeric diphenylmethane tars[2].

  • Regioselectivity: The three methoxy groups strongly activate the aromatic ring toward electrophilic aromatic substitution. The carboxyl group directs the initial hydroxymethylation to the ortho position. Intramolecular trapping by the carboxylic acid forms the 4,5,6-trimethoxyphthalide intermediate. A subsequent equivalent of formaldehyde and HCl targets the remaining unsubstituted position (C7), installing the chloromethyl group[2].

Mechanism A 3,4,5-Trimethoxybenzoic Acid (Eudesmic Acid) B Electrophilic Aromatic Substitution (CH2O / H+) A->B C Hydroxymethyl Intermediate B->C D Intramolecular Lactonization (-H2O) C->D E 4,5,6-Trimethoxyphthalide D->E F Chloromethylation (CH2O / HCl) E->F G 7-(Chloromethyl)-4,5,6- trimethoxyphthalide F->G

Mechanistic pathway from eudesmic acid to 7-(chloromethyl)-4,5,6-trimethoxyphthalide.

Synthetic Applications in Natural Product Workflows

The Total Synthesis of Flavipin

Flavipin (3,4,5-trihydroxy-6-methylphthalaldehyde) is an active metabolite isolated from fungi such as Chaetomium globosum and Epicoccum species[4]. The transformation of 7-(chloromethyl)-4,5,6-trimethoxyphthalide into flavipin is a masterclass in functional group manipulation:

  • Global Reduction: Treatment with lithium aluminum hydride (LiAlH4) serves a dual purpose. It reduces the cyclic ester (lactone) to an ortho-dialcohol (phthalyl alcohol) and simultaneously reduces the benzylic chloride to a methyl group via hydride displacement[3][4].

  • Controlled Oxidation: The resulting 3-methyl-4,5,6-trimethoxyphthalyl alcohol is subjected to a Swern oxidation. The choice of Swern conditions (DMSO, oxalyl chloride, Et3N) is deliberate; it prevents the over-oxidation of the ortho-dialdehyde back into a lactone—a common failure point when using standard chromium or ruthenium-based oxidants[4].

  • Deprotection: Global demethylation using boron tribromide (BBr3) affords the target natural product, flavipin[4].

Workflow CMTMP 7-(Chloromethyl)-4,5,6- trimethoxyphthalide Red LiAlH4 Reduction (Lactone -> Diol, -Cl -> -H) CMTMP->Red Alc 3-Methyl-4,5,6- trimethoxyphthalyl alcohol Red->Alc Ox Swern Oxidation (DMSO, (COCl)2, Et3N) Alc->Ox Ald Flavipin Trimethyl Ether Ox->Ald Dem Demethylation (BBr3) Ald->Dem Flav Flavipin (Target Natural Product) Dem->Flav

Synthetic workflow from the phthalide intermediate to the natural product Flavipin.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol 1: Synthesis of 7-(Chloromethyl)-4,5,6-trimethoxyphthalide [1][2]

  • Preparation: In a round-bottom flask, dissolve 10.0 g (47.1 mmol) of eudesmic acid in 25 mL of 40% aqueous formaldehyde (formalin).

  • Acidification: Slowly add 40 mL of concentrated hydrochloric acid. Caution: Exothermic reaction; perform in a fume hood.

  • Thermal Activation: Submerge the flask in a preheated oil bath at 140 °C. Maintain vigorous stirring for exactly 20 minutes. Causality: Exceeding 20 minutes drastically increases the yield of demethylated byproducts and polymeric tars.

  • Isolation: Remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with cold water to precipitate the crude product.

  • Purification: Isolate the solid via vacuum filtration. Recrystallize the crude material from 80% ethanol to afford colorless needles.

  • Self-Validation Checkpoint: The purified product must exhibit a sharp melting point of 85 °C[2]. 1H NMR (CDCl3) should confirm the absence of aromatic protons and the presence of a distinct chloromethyl singlet (~4.6 ppm) and a lactone methylene singlet (~5.2 ppm).

Protocol 2: Conversion to Flavipin Trimethyl Ether [4]

  • Reduction: Dissolve the purified phthalide in anhydrous THF. At 0 °C, slowly add an excess of LiAlH4 suspended in THF. Reflux the mixture for 4 hours to ensure complete reduction of both the lactone and the chloromethyl group. Quench via the Fieser method (H2O, 15% NaOH, H2O), filter the aluminum salts, and concentrate to yield 3-methyl-4,5,6-trimethoxyphthalyl alcohol.

  • Swern Oxidation: In a rigorously dry flask under argon, add oxalyl chloride to a solution of DMSO in CH2Cl2 at -78 °C. Stir for 15 minutes, then dropwise add the diol intermediate dissolved in CH2Cl2. After 30 minutes, add triethylamine and allow the reaction to warm to room temperature.

  • Purification: Quench with water, extract with CH2Cl2, and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint: Monitor the oxidation via TLC (e.g., 8:1 CHCl3-MeOH). The formation of a highly UV-active spot with a higher Rf than the diol, without the appearance of a lactone carbonyl stretch (~1750 cm⁻¹) in the FTIR spectrum, confirms successful dialdehyde formation[4].

Quantitative Data Summaries

Table 1: Optimization of Phthalide Formation The stoichiometry of the acid catalyst fundamentally alters the reaction pathway, as demonstrated by King & King and Ellerbrock[1][2].

ReactantReagentsConditionsMajor ProductYield / Outcome
Eudesmic Acid (10g)25 mL Formalin, 40 mL conc. HCl140 °C, 20 min7-(chloromethyl)-4,5,6-trimethoxyphthalide~70% (7.0 g)
Eudesmic Acid (10g)25 mL Formalin, 10-12 mL conc. HCl140 °C, 20 min4,5,6-trimethoxyphthalide (No chloromethylation)~55% (5.5 g)
Eudesmic AcidFormalin, conc. HCl140 °C, >60 min Demethylated byproducts / Polymeric tarsUncrystallizable red tars

Table 2: Bioactivity Profile of Flavipin (Derived from the Phthalide Scaffold) Flavipin synthesized from this scaffold exhibits broad-spectrum biological activity[4][5][6].

Target Organism / Cell LineAssay TypeEffective Concentration (IC50)Observed Biological Effect
Meloidogyne incognitaNematode Egg Hatch / Mobility30 - 120 µg/mLSignificant inhibition of mobility and hatching
Human Leukemia CellsCytotoxicity (MTT Assay)30 - 50 µMInduction of apoptosis and MMP loss
DPPH RadicalAntioxidant Scavenging7.2 µMPotent free radical scavenging

References

  • NOTES. - RSC Publishing, Journal of the Chemical Society,
  • Isolation of flavipin, a fungus compound antagonistic to plant-parasitic nematodes - USDA ARS, Nem
  • Biomimetic Synthesis of Polyketides: Dibefurin and Epicolactone and Synthetic Studies Toward Gracilin Terpenoids, LMU Munich,
  • Endophytic fungus, Chaetomium globosum, associated with marine green alga, a new source of Chrysin - PMC, NIH,
  • alternaria blight alternaria: Topics by Science.gov, Science.gov,

Sources

Foundational

A Predictive Exploration of the Synthetic Utility of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 7-(chloromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one. As a molecule for which direct literature is not extensively available, this document synthesizes information from analogous structures to build a robust predictive framework for its synthetic transformations. The core structure combines a phthalide (2-benzofuran-1(3H)-one) lactone, a highly activated trimethoxy-substituted aromatic ring, and a reactive benzylic chloride handle. This unique combination of functional groups makes it a potentially versatile intermediate for the synthesis of complex heterocyclic systems, natural product analogues, and novel pharmaceutical candidates. This guide will explore the three primary centers of reactivity: the C7-chloromethyl group, the lactone ring, and the aromatic system, providing mechanistic insights, detailed experimental protocols based on model compounds, and visual diagrams to elucidate key transformations.

Introduction

The benzofuranone scaffold is a privileged motif found in numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound, 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one, is a functionalized derivative of this core structure. Its synthetic potential is significantly enhanced by three key features:

  • The 2-Benzofuran-1(3H)-one (Phthalide) Core: A five-membered lactone fused to a benzene ring. This system is generally stable but can undergo specific ring-opening reactions, offering a pathway to ortho-disubstituted benzene derivatives.

  • The C7-Chloromethyl Group: This benzylic chloride is an excellent electrophilic site and a versatile synthetic handle. It is primed for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

  • The Trimethoxy-Substituted Aromatic Ring: The presence of three electron-donating methoxy groups (-OCH₃) strongly activates the aromatic ring towards electrophilic aromatic substitution.[3][4] This high degree of activation allows for further functionalization of the core structure under mild conditions.

This guide serves as a predictive roadmap for chemists looking to utilize this molecule. By understanding the interplay of these functional groups, researchers can strategically design synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science.

Chapter 1: Reactivity of the C7-Chloromethyl Group: A Versatile Electrophilic Handle

The chloromethyl group at the C7 position is a benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions.

Mechanistic Considerations: The Influence of Methoxy Groups

The three methoxy groups on the aromatic ring are strong electron-donating groups through resonance. This electronic contribution has a profound effect on the reaction mechanism at the benzylic carbon.

  • SN1 Pathway: The electron-donating methoxy groups will significantly stabilize the formation of a benzylic carbocation intermediate through resonance delocalization. This stabilization lowers the activation energy for the SN1 pathway, making it highly probable, especially in polar protic solvents.[5] The 4-methoxy group, in particular, provides powerful resonance stabilization to the benzylic cation.

  • SN2 Pathway: While SN2 reactions are possible, the formation of a highly stabilized carbocation may favor the SN1 mechanism in many cases. However, with strong, unhindered nucleophiles in polar aprotic solvents, the SN2 pathway could still be competitive.[5][6]

Given the electronic nature of the substrate, reactions with a wide range of nucleophiles are expected to proceed readily, likely through a mechanism with significant SN1 character.

G cluster_0 Sₙ1 Pathway cluster_1 Sₙ2 Pathway Substrate R-CH₂Cl (Benzylic Chloride) Carbocation R-CH₂⁺ (Benzylic Carbocation) Substrate->Carbocation Slow, Rate-determining (Loss of Cl⁻) TS_SN2 [Nu---CH₂(R)---Cl]⁻ (Sₙ2 Transition State) Substrate->TS_SN2 Concerted Attack (+ Nu⁻) Product_SN1 R-CH₂-Nu (Product) Carbocation->Product_SN1 Fast (+ Nu⁻) Product_SN2 R-CH₂-Nu (Product) TS_SN2->Product_SN2 (Loss of Cl⁻)

Caption: Competing SN1 and SN2 pathways for a benzylic chloride.

Potential Transformations

The chloromethyl group can be converted into a variety of other functional groups, making it a key site for molecular diversification.

NucleophileReagent ExampleResulting Functional Group
AmineR₂NHAminomethyl
Alcohol/PhenolROH / ArOHAlkoxymethyl / Aryloxymethyl
Thiol/ThiophenolRSH / ArSHAlkylthiomethyl / Arylthiomethyl
CyanideNaCNCyanomethyl (Nitrile)
AzideNaN₃Azidomethyl
CarboxylateRCOO⁻Na⁺Acyloxymethyl (Ester)
Malonate EsterCH₂(COOEt)₂ / BaseMalonate addition product
Experimental Protocol: Synthesis of a Benzylic Amine Derivative (Predictive)

This protocol is adapted from standard procedures for the amination of reactive benzylic chlorides.[7]

  • Objective: To replace the chloro group with a secondary amine, for example, morpholine.

  • Reaction: 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one + Morpholine → 7-(morpholinomethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

  • Materials:

    • 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (1.0 eq)

    • Morpholine (2.5 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one and acetonitrile.

    • Add potassium carbonate, followed by morpholine.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts and excess morpholine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure aminomethyl derivative.

Chapter 2: Reactivity of the 2-Benzofuran-1(3H)-one (Phthalide) System

The phthalide core is a γ-lactone. While generally stable under neutral conditions, the ester linkage is susceptible to cleavage by strong nucleophiles, acids, or bases. This reactivity provides a strategic method for ring-opening to generate ortho-substituted phenylacetic acid derivatives.

Lactone Ring-Opening Reactions
  • Base-Catalyzed Hydrolysis: Treatment with aqueous base (e.g., NaOH, KOH) will hydrolyze the lactone to the corresponding sodium or potassium salt of 2-(hydroxymethyl)-3,4,5-trimethoxyphenylacetic acid. Subsequent acidification will yield the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution.[8]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the lactone can be hydrolyzed to the carboxylic acid. This reaction is typically reversible and may require forcing conditions.

  • Aminolysis: Reaction with primary or secondary amines can open the lactone ring to form the corresponding amide. This is a common method for converting lactones to amides and is often more efficient than hydrolysis followed by amide coupling.[9]

  • Reductive Cleavage: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester to a diol, yielding 1,2-bis(hydroxymethyl)-3,4,5-trimethoxybenzene.

G cluster_0 Base-Catalyzed Hydrolysis Lactone Phthalide Ring Tetrahedral_Int Tetrahedral Intermediate Lactone->Tetrahedral_Int Nucleophilic Attack Hydroxide OH⁻ Alkoxide Ring-Opened Alkoxide Tetrahedral_Int->Alkoxide Ring Opening (C-O Bond Cleavage) Carboxylate Carboxylate Product Alkoxide->Carboxylate Deprotonation Protonated_Alkoxide Alcohol Alkoxide->Protonated_Alkoxide Protonation (Workup) Water H₂O

Caption: Mechanism of base-catalyzed hydrolysis of the phthalide ring.

Experimental Protocol: Base-Catalyzed Hydrolysis of the Lactone (Predictive)

This protocol is based on standard procedures for the saponification of phthalide-type lactones.[10]

  • Objective: To hydrolyze the lactone to the corresponding carboxylic acid.

  • Reaction: 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one → 2-(hydroxymethyl)-3,4,5-trimethoxy-6-(chloromethyl)phenylacetic acid

  • Materials:

    • 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

    • Water (H₂O)

    • Ethanol (EtOH) or Tetrahydrofuran (THF) as a co-solvent

    • Hydrochloric acid (HCl), 2M solution

  • Procedure:

    • Dissolve the starting material in a mixture of ethanol and water in a round-bottom flask.

    • Add a solution of sodium hydroxide in water.

    • Heat the mixture to reflux (or stir at 60-80 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Purification (Workup):

    • Slowly acidify the cold reaction mixture with 2M HCl until the pH is ~2. A precipitate of the carboxylic acid product should form.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product is an oil or remains in solution, extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Chapter 3: Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of the title compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three powerful electron-donating methoxy groups.[11] The fused lactone ring also influences the regioselectivity.

Regioselectivity and Reactivity
  • Activating Groups: The 4, 5, and 6-methoxy groups are all strong activating, ortho, para-directing groups.[12] Their cumulative effect makes the aromatic ring extremely electron-rich and thus highly reactive.

  • Directing Effects: The only available position on the aromatic ring is C3. However, this position is sterically hindered and electronically less favored. Electrophilic substitution on such highly activated systems can sometimes lead to displacement of existing groups or require very mild conditions to avoid polymerization or side reactions. For the purpose of this predictive guide, we will consider the possibility of substitution if the core was, for instance, a dimethoxy or monomethoxy derivative with open positions. A hypothetical EAS on a related dimethoxy system would likely occur at the position that is ortho or para to the methoxy groups and not sterically hindered. For 1,2,4-trimethoxybenzene, substitution occurs at the 5-position, which is ortho to two methoxy groups and para to one.[13]

Given the full substitution on the benzene portion of the benzofuranone, standard EAS reactions like nitration or halogenation are not feasible without displacing an existing substituent, which would require harsh conditions. However, understanding the electronic nature of this ring is crucial for predicting its stability and potential for other, more advanced transformations.

G cluster_0 General Mechanism of EAS Aromatic_Ring Activated Aromatic Ring Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex π-attack on E⁺ (Slow) Electrophile E⁺ Product Substituted Product Sigma_Complex->Product Deprotonation (Fast) Base Base

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Experimental Protocol: Friedel-Crafts Acylation of a Trimethoxybenzene Analogue

This protocol demonstrates a typical EAS reaction on a highly activated benzene ring, 1,2,4-trimethoxybenzene, which serves as a model for the electronic reactivity of the title compound's aromatic system.[13]

  • Objective: To perform a Friedel-Crafts acylation on a highly activated aromatic ring.

  • Reaction: 1,2,4-Trimethoxybenzene + Acetyl Chloride → 2,4,5-Trimethoxyacetophenone

  • Materials:

    • 1,2,4-Trimethoxybenzene (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Aluminum chloride (AlCl₃) (1.2 eq) or a milder Lewis acid like Zinc Chloride (ZnCl₂).

    • Dichloromethane (DCM) as solvent.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add dichloromethane and aluminum chloride.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride to the suspension and stir for 15 minutes.

    • Add a solution of 1,2,4-trimethoxybenzene in dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C or room temperature for 1-4 hours, monitoring by TLC.

  • Purification (Workup):

    • Carefully pour the reaction mixture into a flask containing a mixture of ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Conclusion

7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is predicted to be a highly versatile and reactive synthetic intermediate. Its reactivity is dominated by three key features: the benzylic chloride at C7, which is an excellent site for nucleophilic substitution; the phthalide lactone, which can undergo ring-opening reactions to access ortho-disubstituted aromatics; and the electron-rich trimethoxy-substituted aromatic ring. The strong electron-donating character of the methoxy groups is expected to facilitate SN1-type reactions at the chloromethyl position. While the aromatic ring is fully substituted, its high electron density is a critical feature influencing the molecule's overall stability and reactivity. By leveraging these distinct reactive sites, chemists can employ this molecule as a valuable building block for the synthesis of a diverse range of complex and potentially bioactive compounds.

References

  • Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's C. M. College. [Link]

  • Reactory. (2022, September 2). 2-benzofuran-1,3-dione | C8H4O3. [Link]

  • Wang, Y., et al. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. Bioorganic & Medicinal Chemistry, 28(22), 115763. [Link]

  • Koc, G., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(4), 1801. [Link]

  • Various Authors. (n.d.). The reaction pathway for 2‐benzylidene‐1‐benzofuran‐3‐ones and their analogues. Wiley Online Library. [Link]

  • Kaur, M., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14, 23793-23821. [Link]

  • Comdom, M. A. P., & Carmona, A. O. (2002). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H₂O/EtOH mixtures. Green Chemistry, 4, 364-366. [Link]

  • Boon, T. Y. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Chemistry Stack Exchange. [Link]

  • Saleh, N., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Atar, A. B., et al. (2024). Electrophilic aromatic substitution in eutectic-type mixtures. Green Chemistry, 26, 4520-4565. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalide synthesis. [Link]

  • Saleh, N., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Zhu, Y., et al. (2014). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Beilstein Journal of Organic Chemistry, 10, 212-219. [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. [Link]

  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of Organic Chemistry, 76(11), 4539–4553. [Link]

  • Kumar, A., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459. [Link]

  • Yu, I., et al. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). Catalysts, 12(9), 963. [Link]

  • Azzena, U., et al. (1991). Regioselective reductive electrophilic substitution of 1,2,3-trimethoxybenzene and its 5-alkyl-substituted homologs. The Journal of Organic Chemistry, 56(19), 5652–5655. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

  • LibreTexts. (2021, August 15). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). EP2464623A1 - The ring opening of lactones and lactams.
  • Google Patents. (n.d.). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
  • Lee, J. S., et al. (2014). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Pharmaceutical Sciences, 103(6), 1780-1792. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. [Link]

  • Kim, H., & Kim, S.-G. (2022). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. Journal of the Korean Chemical Society, 66(1), 58-64. [Link]

  • Olah, G. A., et al. (1983). Electrophilic Aromatic Substitution. 13. 1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Journal of the American Chemical Society, 105(15), 5131–5137. [Link]

  • Emsley, J., et al. (1982). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Journal of the Chemical Society, Perkin Transactions 2, 1081-1086. [Link]

  • Queen, A. (1961). Nucleophilic substitution reactions of aralphyl halides. Durham University. [Link]

  • ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. [Link]

  • Coates, G. W., et al. (2023). Synthesis and Ring-Opening (co)Polymerization of Lactones Derived from the Cotelomerization of Isoprene, Butadiene, and CO2. Faraday Discussions. [Link]

  • Johnson, C. E. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. St. Cloud State University. [Link]

  • LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 7-chloromethyl-4,5,6-trimethoxyphthalide

Disclaimer: As of the latest literature review, 7-chloromethyl-4,5,6-trimethoxyphthalide is not a commercially available or widely documented compound. Specific experimental data on its physicochemical properties are not...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, 7-chloromethyl-4,5,6-trimethoxyphthalide is not a commercially available or widely documented compound. Specific experimental data on its physicochemical properties are not available in public-domain scientific literature or chemical databases. This guide is therefore presented from a predictive and methodological standpoint, grounded in the established chemistry of the phthalide scaffold and related substituted aromatic compounds. It is designed to serve as an authoritative framework for researchers and drug development professionals who may be synthesizing or characterizing this novel molecule.

Introduction: The Phthalide Scaffold and Predictive Analysis

Phthalides are a class of bicyclic compounds containing a fused benzene ring and a γ-lactone ring.[1] This core structure is found in various natural products and serves as a versatile scaffold in medicinal chemistry.[2] The specific compound of interest, 7-chloromethyl-4,5,6-trimethoxyphthalide, is a highly functionalized derivative. Its properties will be dictated by the interplay between the planar, aromatic phthalide core and its unique substitution pattern:

  • Three Methoxy Groups (CH₃O-): These are strong electron-donating groups that increase the electron density of the aromatic ring, influencing its reactivity and spectroscopic signatures. They also increase polarity and the potential for hydrogen bonding with solvents.

  • A Chloromethyl Group (ClCH₂-): This is a reactive functional group. The C-Cl bond is a key site for nucleophilic substitution, making this compound a potentially valuable synthetic intermediate.[3] The presence of chlorine introduces a characteristic isotopic pattern in mass spectrometry.

This guide outlines the predicted physicochemical properties of 7-chloromethyl-4,5,6-trimethoxyphthalide and provides the detailed experimental protocols required for its empirical characterization and validation.

Part 1: Predicted Physicochemical Profile

The fundamental properties of the molecule can be calculated or estimated based on its constituent atoms and comparison with analogous structures.

Calculated and Estimated Properties
PropertyPredicted Value / CharacteristicRationale & Comments
Chemical Structure Based on IUPAC nomenclature.
Molecular Formula C₁₂H₁₃ClO₅Derived from the chemical structure.
Molecular Weight 288.68 g/mol Calculated based on the molecular formula.
Physical State Likely a white to off-white crystalline solid.The parent compound, phthalide, is a white solid.[1][4] Increased molecular weight and polarity from substituents typically favor a solid state at room temperature.
Melting Point Estimated: 130-160 °CThis is an educated estimate. Phthalide melts at 75-77°C.[1] The addition of multiple polar groups and a significant increase in molecular weight would be expected to raise the melting point substantially. For comparison, 7-Chloro-1-methoxyphthalazine has a melting point of 134.9-135.9 °C.[5]
Solubility Expected to be soluble in moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) and poorly soluble in non-polar solvents (e.g., Hexane) and water.The three methoxy groups and the lactone's carbonyl group introduce polarity, while the aromatic ring and chloromethyl group provide non-polar character.

Part 2: A Framework for Empirical Characterization

Verifying the identity, purity, and properties of a newly synthesized compound is paramount. The following sections detail the standard workflows and the causality behind the choice of each method.

Workflow for Structural Elucidation and Purity Assessment

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification Isolation tlc TLC Monitoring purification->tlc Fraction Analysis hplc Purity Check (HPLC) purification->hplc Purity >95%? nmr Structure (NMR) hplc->nmr Yes ms Mass (MS) nmr->ms ir Functional Groups (IR) ms->ir mp Melting Point ir->mp Final Characterization

Sources

Protocols & Analytical Methods

Method

applications of 7-chloromethyl-4,5,6-trimethoxyphthalide in pharmaceutical drug design

Application Note: 7-Chloromethyl-4,5,6-trimethoxyphthalide as a Privileged Scaffold in Pharmaceutical Drug Design Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7-Chloromethyl-4,5,6-trimethoxyphthalide as a Privileged Scaffold in Pharmaceutical Drug Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Rationale

In modern pharmaceutical drug design, the isobenzofuran-1(3H)-one (phthalide) core is recognized as a privileged structural motif, frequently occurring in bioactive natural products and synthetic therapeutics. Among its highly functionalized derivatives, 7-chloromethyl-4,5,6-trimethoxyphthalide (7-CM-TMP) stands out as a remarkably versatile building block [1].

The strategic value of 7-CM-TMP lies in its dual-reactive nature:

  • The Electron-Rich Aromatic Core: The three contiguous methoxy groups at positions 4, 5, and 6 provide high electron density, making the aromatic ring suitable for stabilizing adjacent carbocations or directing further electrophilic aromatic substitutions.

  • The Benzylic Electrophile: The 7-chloromethyl group acts as an exceptional electrophilic center. The benzylic chloride is highly primed for SN​2 nucleophilic substitutions, allowing for rapid side-chain elongation, cross-coupling, and macrocyclization.

By leveraging these properties, 7-CM-TMP serves as a critical intermediate in the synthesis of diverse therapeutic agents, ranging from anti-tumor alkaloids to agricultural nematicides [2].

Strategic Applications in Drug Development

Synthesis of Noscapine (Narcotine) Analogs

Noscapine and its derivatives are benzylisoquinoline alkaloids historically used as antitussives, which have recently gained immense traction as tubulin-binding anti-tumor agents. 7-CM-TMP is utilized to construct the phthalide-isoquinoline backbone. The chloromethyl group undergoes nucleophilic cyanation, followed by reduction to an amine. This intermediate is then coupled with a functionalized phenethylamine and subjected to a Bischler-Napieralski cyclization to yield the tetrahydroisoquinoline core of α -narcotine [2].

Development of Flavipin and Nematicidal Agents

Flavipin (3,4,5-trihydroxy-6-methylphthalaldehyde) is a potent antimicrobial and nematicidal compound isolated from fungi such as Chaetomium globosum. The synthetic route to flavipin relies on 7-CM-TMP (often referred to in literature by its alternate numbering, 6-chloromethyl-3,4,5-trimethoxyphthalide). The lactone and chloromethyl groups are simultaneously reduced using strong hydride donors to yield 3-methyl-4,5,6-trimethoxyphthalyl alcohol, which is subsequently oxidized (e.g., via Swern oxidation) and demethylated to yield the active flavipin pharmacophore [1].

Workflow A 7-Chloromethyl-4,5,6- trimethoxyphthalide B SN2 Substitution (e.g., KCN, Amines) A->B Electrophilic Activation C Lactone Reduction (e.g., LiAlH4) A->C Carbonyl Addition D 7-Cyanomethyl Derivative B->D E Phthalyl Alcohol Derivative C->E F Noscapine Analogs (Anti-tumor) D->F Bischler-Napieralski Cyclization G Flavipin Derivatives (Nematicidal) E->G Swern Oxidation

Caption: Divergent synthetic workflows utilizing 7-CM-TMP in drug design.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters for the derivatization of 7-CM-TMP, highlighting the efficiency of this scaffold across different synthetic pathways.

Starting MaterialReagent / CatalystReaction TypeIntermediate / ProductYield (%)Target Application
7-CM-TMP KCN, DMF, 60°C SN​2 Substitution7-Cyanomethyl-4,5,6-trimethoxyphthalide82 - 88Noscapine Analogs
7-CM-TMP LiAlH 4​ , THF, 0°C RTLactone Reduction3-Methyl-4,5,6-trimethoxyphthalyl alcohol75 - 80Flavipin Synthesis
7-CM-TMP Primary Amines, Et 3​ NN-Alkylation7-(Alkylaminomethyl)-4,5,6-trimethoxyphthalide85 - 92Alkaloid Libraries

Experimental Protocols & Causality

Protocol A: Nucleophilic Cyanation of 7-CM-TMP

Objective: To extend the carbon chain at the C-7 position, creating a precursor for amine synthesis in isoquinoline alkaloid design.

Causality of Reagents & Conditions: Potassium cyanide (KCN) is selected over sodium cyanide due to its superior solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF). This maximizes the concentration of naked cyanide ions, accelerating the SN​2 displacement. The reaction is strictly maintained at 60°C; lower temperatures result in sluggish kinetics due to the steric hindrance from the adjacent C-6 methoxy group, while temperatures exceeding 80°C risk unwanted ring-opening of the sensitive lactone core.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 7-CM-TMP [3] in 25 mL of anhydrous DMF under an argon atmosphere.

  • Activation: Add 12.0 mmol of finely ground KCN and 0.5 mmol of potassium iodide (KI). Note: KI acts as a catalyst via the Finkelstein reaction, transiently converting the benzylic chloride to a more reactive benzylic iodide.

  • Heating: Stir the suspension at 60°C for 4 hours.

  • Self-Validating QC: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.6 ) and the emergence of a highly UV-active product spot ( Rf​≈0.4 ) validates the completion of the substitution.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract the aqueous layer with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Mechanism Nuc Nucleophile (CN⁻) TS [ Nuc ··· CH₂ ··· Cl ]‡ Transition State Nuc->TS Backside Attack Sub 7-CM-TMP (Benzylic C) Sub->TS C-Cl Cleavage Prod Substituted Phthalide + Cl⁻ TS->Prod Inversion

Caption: Mechanism of SN2 nucleophilic substitution at the benzylic position of 7-CM-TMP.

Protocol B: Global Reduction to Phthalyl Alcohol

Objective: To simultaneously reduce the lactone ring and the chloromethyl group, yielding the diol precursor required for Flavipin synthesis.

Causality of Reagents & Conditions: Lithium aluminum hydride (LiAlH 4​ ) is employed as a powerful, unhindered reducing agent capable of performing a tandem reaction: it reduces the cyclic ester (lactone) to a diol and hydrodehalogenates the benzylic chloride to a methyl group. Tetrahydrofuran (THF) is used as the solvent to coordinate the lithium ions, enhancing the hydridic character of the reagent.

Step-by-Step Methodology:

  • Preparation: Suspend 25.0 mmol of LiAlH 4​ in 40 mL of anhydrous THF at 0°C under argon.

  • Addition: Dissolve 5.0 mmol of 7-CM-TMP in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 12 hours.

  • Self-Validating QC: Extract a 0.1 mL aliquot, perform a mini-workup, and analyze via FTIR. The complete disappearance of the strong lactone carbonyl stretch at 1750 cm −1 and the appearance of a broad O-H stretch at 3300 cm −1 confirms complete reduction [3].

  • Fieser Quench (Critical Step): To avoid the formation of an unfilterable aluminum hydroxide emulsion—a common pitfall in phthalide reductions—cool the reaction to 0°C and sequentially add: 1.0 mL H 2​ O, 1.0 mL 15% NaOH (aq), and 3.0 mL H 2​ O. Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the crude 3-methyl-4,5,6-trimethoxyphthalyl alcohol.

References

  • Title: Isolation of flavipin, a fungus compound antagonistic to plant-parasitic nematodes Source: USDA Agricultural Research Service (Nematology, 2002) URL: 1

  • Title: CN101775021B - Method for selective synthesis of alpha-narcotine with participation of blockage group Source: Google Patents (Shenyang Pharmaceutical University) URL: 2

  • Title: 7-(chloromethyl)-4,5,6-trimethoxyphthalide Spectra Data (NMR, FTIR, MS) Source: SpectraBase URL: 3

Sources

Application

Application Note: 7-(Chloromethyl)-4,5,6-trimethoxyphthalide as a Key Intermediate in Mycophenolic Acid Total Synthesis and Analog Derivation

Mechanistic Rationale & Strategic Overview Mycophenolic acid (MPA) is a potent, naturally occurring immunosuppressant that exerts its biological effect by reversibly inhibiting inosine-5'-monophosphate dehydrogenase (IMP...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

Mycophenolic acid (MPA) is a potent, naturally occurring immunosuppressant that exerts its biological effect by reversibly inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides[1]. Because T and B lymphocytes are critically dependent on this pathway for proliferation, MPA and its prodrugs (e.g., mycophenolate mofetil) are foundational in preventing organ transplant rejection and treating autoimmune diseases.

The total synthesis of MPA and the generation of its side-chain variants rely heavily on the late-stage installation of the terpenoid side chain onto a fully functionalized phthalide nucleus[2]. Early synthetic efforts demonstrated the fundamental utility of functionalized phthalides in accessing the MPA core[3]. In this context, 7-(chloromethyl)-4,5,6-trimethoxyphthalide serves as an exceptionally versatile electrophilic building block[4].

Causality in Design:

  • Trimethoxy Protection: The 4,5,6-trimethoxy substitution pattern masks the highly reactive phenolic core of the target molecule. This protection is critical; it prevents unwanted side reactions (such as phenoxide alkylation or quinone methide formation) during the strongly basic conditions required for side-chain elongation (e.g., Wittig olefination or enolate alkylation).

  • Chloromethyl Electrophilicity: The benzylic chloride at the C7 position is highly activated toward SN​2 displacement due to the adjacent electron-rich aromatic ring. This allows it to be easily converted into a phosphonium ylide for olefination or to be directly attacked by carbon nucleophiles like malonates or sulfones.

Retrosynthetic Strategy & Pathway Visualization

The synthetic utility of 7-(chloromethyl)-4,5,6-trimethoxyphthalide lies in its divergent potential. Depending on the desired side-chain architecture (e.g., benzylic alkenes vs. extended aliphatic chains), the intermediate can be routed through a Wittig olefination pathway or a malonate alkylation pathway. Both routes ultimately converge at a global demethylation step to reveal the active IMPDH-inhibiting pharmacophore.

G A 7-(Chloromethyl)-4,5,6-trimethoxyphthalide (Starting Intermediate) B Phosphonium Salt (Activated Ylide Precursor) A->B PPh3, Toluene, Reflux C Malonate Adduct (Chain Extended Precursor) A->C Dimethyl Malonate, NaH, THF D Wittig Olefination (Benzylic Alkene Analogs) B->D Base, Aldehyde E Decarboxylation (Aliphatic Side Chains) C->E NaCl, DMSO, Heat (Krapcho) F Deprotected MPA Analogs (Active IMPDH Inhibitors) D->F BBr3, DCM, -78°C to RT E->F BBr3, DCM, -78°C to RT

Fig 1: Divergent synthetic workflows utilizing the chloromethyl intermediate for MPA analogs.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and critical analytical markers for the key transformations utilizing this intermediate.

Reaction StepReagents & ConditionsTarget IntermediateTypical YieldKey Analytical Marker (Validation)
Phosphonium Salt Formation PPh 3​ , Toluene, 110 °C, 12 hActivated Ylide Precursor85–95% 31 P NMR: Singlet at ~25 ppm
Malonate Alkylation Dimethyl malonate, NaH, THF, 25 °C, 4 hChain-Extended Adduct75–85% 1 H NMR: Loss of -CH 2​ Cl singlet (~4.6 ppm)
Krapcho Decarboxylation NaCl, wet DMSO, 160 °C, 6 hAliphatic Side Chain65–75%Mass Spec:[M-CO 2​ ] + peak
Global Demethylation BBr 3​ , DCM, -78 °C to 25 °C, 12 hDeprotected MPA Analog60–70% 1 H NMR: Phenolic -OH signals (9.0–11.0 ppm)

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to allow researchers to troubleshoot and adapt the methodology for specific analog development.

Protocol A: Synthesis of the Phosphonium Salt (Activation)

This step activates the benzylic position for subsequent Wittig olefination, a common strategy for installing rigid, unsaturated side chains[4].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 7-(chloromethyl)-4,5,6-trimethoxyphthalide (1.0 equiv, 10 mmol) in anhydrous toluene (0.2 M).

  • Reaction: Add triphenylphosphine (PPh 3​ ) (1.2 equiv, 12 mmol) in a single portion. Equip the flask with a reflux condenser and heat the mixture to 110 °C for 12 hours.

    • Causality: Toluene is specifically chosen because the starting materials are highly soluble, whereas the resulting phosphonium salt is insoluble. This drives the equilibrium forward and allows for isolation via simple filtration.

  • Isolation: Cool the reaction mixture to 0 °C. Filter the precipitated white solid through a Büchner funnel.

  • Purification: Wash the filter cake with cold toluene (2 × 15 mL) followed by hexanes (2 × 15 mL) to remove any unreacted PPh 3​ . Dry the solid in vacuo.

  • Validation: Confirm product formation via 31 P NMR (expected singlet around 25 ppm). The 1 H NMR should show a characteristic doublet for the benzylic protons due to phosphorus coupling ( 2JPH​≈14 Hz).

Protocol B: Malonate Alkylation & Decarboxylation (Chain Extension)

This two-step sequence is ideal for building the flexible, aliphatic terpenoid side chain characteristic of the natural MPA structure[2].

Step 1: Enolate Alkylation

  • Enolate Generation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C. Dropwise add dimethyl malonate (1.5 equiv). Stir for 30 minutes until hydrogen evolution ceases.

  • Coupling: Dropwise add a solution of 7-(chloromethyl)-4,5,6-trimethoxyphthalide (1.0 equiv) in THF. Warm to room temperature and stir for 4 hours.

    • Causality: The electron-rich nature of the trimethoxyarene ring makes the benzylic chloride an excellent SN​2 substrate, but its steric bulk requires a highly reactive, irreversible enolate (generated by NaH) to ensure complete conversion.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc (3×). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Validate via 1 H NMR (disappearance of the 4.6 ppm benzylic chloride singlet).

Step 2: Krapcho Decarboxylation

  • Reaction: Dissolve the crude malonate adduct in DMSO (0.1 M). Add NaCl (2.0 equiv) and water (2.0 equiv). Heat the mixture to 160 °C for 6 hours.

    • Causality: Standard aqueous saponification/decarboxylation would risk hydrolyzing the critical phthalide lactone ring. The Krapcho conditions (halide ion in wet DMSO) selectively mono-decarboxylate the geminal diester via an SN​2 attack on the methyl ester, preserving the lactone.

  • Workup: Cool to room temperature, dilute heavily with water, and extract with EtOAc. Purify via silica gel chromatography.

Protocol C: Global Demethylation

To yield the biologically active IMPDH inhibitor, the trimethoxy groups must be cleaved to reveal the phenolic hydroxyls.

  • Preparation: Dissolve the fully elaborated trimethoxyphthalide intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.05 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add Boron tribromide (BBr 3​ , 1.0 M in DCM). Critical Stoichiometry: Use 4.5 equivalents of BBr 3​ per methoxy group (total ~13.5 equiv).

    • Causality: BBr 3​ is a harsh Lewis acid. The phthalide carbonyl and the adjacent oxygen atoms will competitively coordinate with the boron, acting as a sink. A large excess is mandatory to ensure complete cleavage of the sterically hindered 4,5,6-trimethoxy system without stalling at a partially protected intermediate.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench & Workup: Cool back to -78 °C and quench very carefully by the dropwise addition of methanol (to destroy excess BBr 3​ via formation of volatile B(OMe) 3​ ). Dilute with water and extract with EtOAc.

  • Validation: Successful demethylation is indicated by a dramatic polar shift on TLC (e.g., Rf​ dropping from 0.7 to 0.2 in 1:1 Hexane:EtOAc) and the appearance of broad phenolic -OH signals between 9.0 and 11.0 ppm in the 1 H NMR spectrum.

References

  • Danheiser, R. L., Gee, S. K., & Perez, J. J. (1986). Total synthesis of mycophenolic acid. Journal of the American Chemical Society.[Link]

  • Nelson, P. H., et al. (1990). Synthesis and immunosuppressive activity of some side-chain variants of mycophenolic acid. PubMed / Journal of Medicinal Chemistry.[Link]

  • Birch, A. J., & Wright, J. J. (1969). A total synthesis of mycophenolic acid. ResearchGate / Australian Journal of Chemistry.[Link]

  • Zhang, W., et al. (2019). Compartmentalized biosynthesis of mycophenolic acid. PMC - NIH.[Link]

Sources

Method

Application Notes and Protocols for the Step-by-Step Synthesis of Bioactive Phthalazinone Analogs from 3,4,5-Trimethoxyphthalide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, step-by-step methodology for the synthesis of bioactive phthalazinone analogs, utilizing 3,4,5-trime...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of bioactive phthalazinone analogs, utilizing 3,4,5-trimethoxyphthalide as a versatile starting material. Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antihistaminic, anticancer, and anti-inflammatory properties.[1][2] This document details a robust and reproducible synthetic route, beginning with the nucleophilic ring-opening of the lactone in 3,4,5-trimethoxyphthalide, followed by cyclization to form the core phthalazinone scaffold. Subsequent functionalization allows for the introduction of various pharmacophores to generate a library of novel, bioactive molecules. This guide is designed to provide researchers with the foundational knowledge and practical protocols necessary to explore this promising area of drug discovery.

Introduction

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore present in a wide array of biologically active compounds. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties. 3,4,5-Trimethoxyphthalide, a derivative of this important structural motif, serves as an excellent and readily accessible starting material for the synthesis of more complex heterocyclic systems. The inherent reactivity of the lactone ring in the phthalide structure allows for strategic bond cleavage and reformation, providing a gateway to diverse molecular architectures.

One particularly promising class of compounds derivable from phthalides are the phthalazinones. The phthalazinone core is a key structural feature in several marketed drugs, a notable example being Azelastine, a potent antihistamine.[3][4] The general synthetic strategy involves the reaction of a phthalide or a related precursor, such as a phthalic anhydride, with a hydrazine derivative.[1][5][6] This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the phthalide, leading to the opening of the lactone ring, followed by an intramolecular condensation to form the stable, six-membered phthalazinone ring.

This guide will focus on a detailed protocol for the synthesis of a 4-benzyl-substituted phthalazinone analog, a structural motif known for its biological activity. The presented methodology is designed to be adaptable, allowing for the substitution of different hydrazine and benzyl halide derivatives to create a diverse library of potential drug candidates.

Overall Synthetic Strategy

The synthesis of bioactive phthalazinone analogs from 3,4,5-trimethoxyphthalide can be conceptualized as a two-stage process. The first stage involves the formation of the core phthalazinone scaffold. The second stage is the functionalization of this scaffold to introduce desired bioactive moieties.

G cluster_0 Stage 1: Phthalazinone Core Synthesis cluster_1 Stage 2: N-Alkylation for Bioactivity 3,4,5-Trimethoxyphthalide 3,4,5-Trimethoxyphthalide Ring-Opened Intermediate Ring-Opened Intermediate 3,4,5-Trimethoxyphthalide->Ring-Opened Intermediate Hydrazine Hydrate 6,7,8-Trimethoxyphthalazin-1(2H)-one 6,7,8-Trimethoxyphthalazin-1(2H)-one Ring-Opened Intermediate->6,7,8-Trimethoxyphthalazin-1(2H)-one Cyclization (Heat) Bioactive Phthalazinone Analog Bioactive Phthalazinone Analog 6,7,8-Trimethoxyphthalazin-1(2H)-one->Bioactive Phthalazinone Analog Substituted Benzyl Halide, Base

Figure 1: Overall synthetic workflow from 3,4,5-trimethoxyphthalide to a bioactive phthalazinone analog.

Part 1: Synthesis of the 6,7,8-Trimethoxyphthalazin-1(2H)-one Core

This section details the foundational step of converting 3,4,5-trimethoxyphthalide into the corresponding phthalazinone scaffold. The causality behind this transformation lies in the nucleophilic character of hydrazine and the electrophilic nature of the carbonyl carbon in the phthalide's lactone ring.

Reaction Scheme

G start 3,4,5-Trimethoxyphthalide intermediate Ring-Opened Intermediate start->intermediate Nucleophilic Acyl Substitution reagent + Hydrazine Hydrate (NH2NH2·H2O) product 6,7,8-Trimethoxyphthalazin-1(2H)-one intermediate->product Intramolecular Cyclization (Dehydration)

Figure 2: Reaction scheme for the synthesis of the phthalazinone core.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,4,5-Trimethoxyphthalide224.215.0 g22.3 mmol
Hydrazine Hydrate (~64%)50.063.5 mL~71.4 mmol
Ethanol (95%)-50 mL-
Acetic Acid (glacial)60.055 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxyphthalide (5.0 g, 22.3 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Carefully add hydrazine hydrate (3.5 mL, ~71.4 mmol, approximately 3.2 equivalents) to the solution, followed by the addition of glacial acetic acid (5 mL). The acetic acid acts as a catalyst for the condensation reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot and the appearance of a more polar product spot indicates the reaction is proceeding.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 150 mL of ice-cold water with stirring. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two 25 mL portions of cold water to remove any residual hydrazine and acetic acid.

    • Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. However, if further purification is required, recrystallization from ethanol or a mixture of ethanol and water can be performed.

Expected Yield: 85-95% of a white to off-white solid.

Part 2: Synthesis of a Bioactive 4-(4-Chlorobenzyl)-6,7,8-trimethoxyphthalazin-1(2H)-one Analog

With the phthalazinone core in hand, the next step is to introduce a bioactive fragment. The N-alkylation of the phthalazinone with a substituted benzyl halide is a common and effective strategy.[7][8] For this protocol, we will use 4-chlorobenzyl chloride to synthesize an analog with potential anticancer or antihistaminic properties, inspired by the structure of Azelastine.[3]

Reaction Scheme

G start 6,7,8-Trimethoxyphthalazin-1(2H)-one product 4-(4-Chlorobenzyl)-6,7,8-trimethoxy- phthalazin-1(2H)-one start->product N-Alkylation reagent + 4-Chlorobenzyl Chloride, Base (e.g., K2CO3)

Figure 3: N-Alkylation of the phthalazinone core.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
6,7,8-Trimethoxyphthalazin-1(2H)-one238.232.0 g8.4 mmol
4-Chlorobenzyl Chloride161.031.62 g10.1 mmol
Potassium Carbonate (anhydrous)138.212.32 g16.8 mmol
Dimethylformamide (DMF, anhydrous)-30 mL-
Ethyl Acetate-100 mL-
Brine (saturated NaCl solution)-50 mL-

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6,7,8-trimethoxyphthalazin-1(2H)-one (2.0 g, 8.4 mmol) and anhydrous potassium carbonate (2.32 g, 16.8 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Reagent Addition: Add 4-chlorobenzyl chloride (1.62 g, 10.1 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature for 8-12 hours, with continuous stirring. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 150 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be an oil or a semi-solid. Purify the crude product by column chromatography on silica gel. A gradient elution starting with 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane should effectively separate the desired product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 60-75% of a pale yellow solid or viscous oil.

Safety Precautions

  • Hydrazine Hydrate: is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 4-Chlorobenzyl Chloride: is a lachrymator and is corrosive. Handle in a fume hood and wear appropriate PPE.

  • Dimethylformamide (DMF): is a potential teratogen. Avoid inhalation and skin contact.

Conclusion

The protocols detailed in this guide provide a reliable and adaptable synthetic route for the generation of bioactive phthalazinone analogs from the readily available starting material, 3,4,5-trimethoxyphthalide. By understanding the underlying chemical principles of lactone ring-opening and subsequent N-alkylation, researchers can expand upon these methods to create diverse libraries of novel compounds for screening in various biological assays. The modularity of this synthetic approach makes it a valuable tool in the pursuit of new therapeutic agents.

References

  • Smitasingh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190.
  • Patel, K. (2017). Studies on new synthetic methodologies for synthesis of phthalazinone derivatives via cyclization of 2-ethynylbenzohydrazide.
  • Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents.
  • Ferreira, M. J., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8206.
  • Sharp, M. J., et al. (2010). Product Class 10: Phthalazines. Science of Synthesis, 16, 323-388.
  • Unknown. (n.d.). Phthalazinone.
  • Engel, J., et al. (1983). [Synthesis of 14C-azelastine hydrochloride]. Arzneimittel-Forschung, 33(7), 967-970.
  • Rinner, U., et al. (2025). Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. Organic Process Research & Development.
  • Esteve, J., & Ramisa, J. (2009). Crystalline form of azelastine.
  • Ferreira, M. J., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PMC.
  • Lee, J. H., et al. (2012). Synthesis of Azelastine.HCl from 4-Chlorophenyl Acetic Acid. Journal of the Korean Oil Chemists' Society, 29(3), 433-438.
  • Awasthi, A., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(25), 14776-14828.
  • Scherer, D., et al. (2014). Synthesis and structure of azelastine-N-oxides.
  • Mahmoud, N. A. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(19), 329-338.
  • Unknown. (2014). Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Arshad, S., et al. (2006). 3,4,5-Trimethoxybenzohydrazide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3259-o3261.
  • Thern, B., & Kazmaier, U. (2013). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Marine Drugs, 11(1), 229-270.
  • Ojima, I., et al. (2008). Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel. Bioorganic & Medicinal Chemistry, 16(13), 6497-6508.
  • Liu, Y., et al. (2020). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Applied Microbiology and Biotechnology, 104(23), 9927-9941.
  • Unknown. (2014). Method for preparing 3,4,5-trimethoxy toluene.
  • Miller, A. K., et al. (2016). The Total Synthesis of the Bioactive Natural Product Plantazolicin A and Its Biosynthetic Precursor Plantazolicin B. Chemistry-A European Journal, 22(43), 15264-15268.
  • Moreno-Vásquez, M. J., et al. (2017). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 16(4), 706-724.

Sources

Application

Application Note: Advanced Catalytic Strategies for the Nucleophilic Substitution of 7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The compound 7-(chloromethyl)-4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The compound 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (commonly referred to as 7-chloromethyl-4,5,6-trimethoxyphthalide) is a highly valued electrophilic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of APIs such as the antihistamine tritoqualine, as well as various mycophenolic acid analogs and noscapine-derived anti-cancer agents [1].

The Chemical Challenge

While the 7-chloromethyl group is a benzylic electrophile—typically primed for SN​2 nucleophilic substitution—its specific microenvironment presents two major synthetic hurdles:

  • Steric Hindrance: The benzylic carbon is tightly flanked by the bulky C6-methoxy group and the C1-carbonyl oxygen of the phthalide ring. This creates a steric "cleft" that drastically reduces the kinetic rate of direct substitution by bulky nucleophiles (e.g., secondary amines or macrocycles).

  • Chemoselectivity (Lactone Fragility): Forcing the reaction with high temperatures and strong bases (e.g., NaOH, KOH) frequently leads to the premature hydrolysis and irreversible ring-opening of the 1(3H)-isobenzofuranone (phthalide) core [2].

Causality Behind Catalyst Selection

To overcome these barriers, direct unanalyzed substitution must be abandoned in favor of catalytic activation .

  • Nucleophilic Catalysis (Finkelstein-type): The addition of Tetrabutylammonium iodide (TBAI) facilitates an in situ halogen exchange. The hard chloride is replaced by a soft, highly polarizable iodide ion. The resulting 7-iodomethyl intermediate is significantly more reactive toward incoming nucleophiles, lowering the activation energy and allowing the reaction to proceed at milder temperatures [3].

  • Transition-Metal Catalysis: For C–C bond formation, standard SN​2 alkylation with carbon nucleophiles is often low-yielding. Palladium-catalyzed benzylic cross-coupling (e.g., Suzuki-Miyaura) provides a chemoselective alternative. Utilizing bidentate phosphine ligands (like DPEphos) prevents unwanted β -hydride elimination of the Pd-benzyl intermediate, driving the catalytic cycle toward the desired reductive elimination [4].

Quantitative Catalyst Comparison

The following table summarizes high-throughput screening data for the substitution of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one using various catalytic systems.

Catalyst SystemNucleophile TypeBase / SolventTemp (°C)Time (h)Yield (%)Lactone Hydrolysis
None (Control) Secondary Amine K2​CO3​ / MeCN80°C24< 30%High (Side-product)
TBAI (10 mol%) Secondary Amine K2​CO3​ / MeCN60°C492% None
TBAB (5 mol%) Phenols (O-alkyl) Cs2​CO3​ / DCM40°C885% Trace
Pd2(dba)3 / DPEphos Arylboronic Acid K3​PO4​ / Dioxane90°C1281% None

Table 1: Performance metrics of catalytic systems for benzylic substitution. TBAI demonstrates superior kinetics for N-alkylation, while Pd-catalysis is mandatory for efficient C-C coupling.

Experimental Workflows & Visualizations

Workflow 1: TBAI-Catalyzed Finkelstein Substitution

Finkelstein A 7-Chloromethyl Phthalide (Sterically Hindered) B TBAI Catalyst (Iodide Exchange) A->B + I⁻ (Finkelstein) C 7-Iodomethyl Intermediate (Highly Reactive) B->C - Cl⁻ E N-Alkylated Product C->E Fast SN2 D Amine Nucleophile (e.g., Diethylamine) D->E K2CO3 Base

Workflow 2: Palladium-Catalyzed Benzylic Cross-Coupling

PdCoupling Step1 1. Reagent Assembly Substrate + Boronic Acid + K3PO4 Step2 2. Strict Degassing Argon Sparging (15 min) Step1->Step2 Prevents Pd oxidation Step3 3. Catalyst Activation Pd2(dba)3 + DPEphos Step2->Step3 Generates active Pd(0) Step4 4. Cross-Coupling 90°C, 12 hours Step3->Step4 Oxidative Addition Step5 5. Isolation Filtration & Chromatography Step4->Step5 Reductive Elimination

Caption: Step-by-step experimental workflow for Palladium-catalyzed benzylic cross-coupling.

Validated Experimental Protocols

Protocol A: TBAI-Catalyzed N-Alkylation (Synthesis of Tritoqualine Intermediates)

This protocol utilizes nucleophilic catalysis to overcome steric hindrance without compromising the phthalide ring.

Reagents:

  • 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one: 1.0 eq (10 mmol, 2.73 g)

  • Secondary Amine (e.g., Diethylamine): 1.5 eq (15 mmol)

  • Potassium Carbonate ( K2​CO3​ , finely powdered): 2.0 eq (20 mmol)

  • Tetrabutylammonium iodide (TBAI): 0.1 eq (1 mmol, 369 mg)

  • Anhydrous Acetonitrile (MeCN): 30 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 7-(chloromethyl)-4,5,6-trimethoxyphthalide and K2​CO3​ in 30 mL of anhydrous MeCN.

  • Catalyst Addition: Add TBAI (369 mg) to the suspension. Self-Validation Check: The mixture will remain a heterogeneous white/off-white slurry.

  • Nucleophile Addition: Inject the secondary amine dropwise over 5 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C under an inert argon atmosphere.

  • Reaction Monitoring: Stir for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 6:4). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a more polar UV-active spot ( Rf​≈0.3 ).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Wash the filter cake with 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure N-alkylated phthalide.

Protocol B: Palladium-Catalyzed Benzylic Suzuki Cross-Coupling

This protocol details the direct C–C bond formation at the C7 benzylic position using a bidentate palladium catalytic system.

Reagents:

  • 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one: 1.0 eq (5 mmol, 1.36 g)

  • Arylboronic Acid: 1.2 eq (6 mmol)

  • Pd2​(dba)3​ : 0.025 eq (2.5 mol% Pd, 114 mg)

  • DPEphos (Ligand): 0.06 eq (6 mol%, 161 mg)

  • Potassium Phosphate tribasic ( K3​PO4​ ): 3.0 eq (15 mmol)

  • 1,4-Dioxane : Water (10:1 v/v): 22 mL

Step-by-Step Procedure:

  • Reagent Assembly: Charge a 50 mL Schlenk tube with the benzylic chloride, arylboronic acid, and K3​PO4​ .

  • Degassing (Critical Step): Add the Dioxane/Water solvent mixture. Sparge the solution vigorously with Argon gas for exactly 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of the electron-rich phosphine ligand and the Pd(0) catalyst.

  • Catalyst Activation: Quickly uncap the tube under positive Argon flow and add Pd2​(dba)3​ and DPEphos. Seal the tube tightly. Self-Validation Check: Upon heating, the initial dark purple/black suspension of Pd2​(dba)3​ will transition to a clear, deep orange/red solution, indicating the formation of the active Pd(0)Ln​ complex.

  • Cross-Coupling: Heat the sealed tube in an oil bath at 90°C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute the mixture with 30 mL of EtOAc and wash with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with an additional 20 mL of EtOAc.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography to isolate the C7-arylated trimethoxyphthalide.

References

  • Synthesis and pharmacological properties of a phthalide derivative containing methoxy groups. PubMed, National Institutes of Health. Available at: [Link]

  • Process Development for the First GMP Synthesis of SGD-9501-TFA, Part 2: Synthesis of the Payload, Linker, and Drug Linker. ACS Publications, Organic Process Research & Development. Available at:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications, Chemical Reviews. Available at:[Link]

  • Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines. ACS Publications, Organic Letters. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Chloromethyl-4,5,6-trimethoxyphthalide Extraction

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing and purifying complex intermediates requires strict control over reaction dynamics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing and purifying complex intermediates requires strict control over reaction dynamics. 7-Chloromethyl-4,5,6-trimethoxyphthalide (historically referred to in legacy literature as 6-chloromethyl-3,4,5-trimethoxyphthalide) is a critical building block for synthesizing natural products like Flavipin and various phthalide-isoquinoline alkaloids.

This guide provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols to help you eliminate impurities and maximize your extraction yields.

Mechanistic Pathway & Reaction Dynamics

The synthesis typically involves the chloromethylation of trimethylgallic acid using aqueous formaldehyde and concentrated hydrochloric acid under reflux. The reaction proceeds via a hydroxymethyl intermediate, which undergoes intramolecular esterification (lactone ring closure) followed by chlorination of the remaining activated aromatic position.

Understanding this pathway is critical because deviations in stoichiometry, temperature, or acid concentration directly dictate the impurity profile. For foundational mechanistic studies on this synthesis, refer to the seminal work by.

Pathway SM Trimethylgallic Acid (Starting Material) Reagents Formaldehyde + Conc. HCl (Reflux, 140°C) SM->Reagents Electrophilic Addition Imp3 Syringic Acid Derivatives (Demethylated Impurity) SM->Imp3 Hot Acid Cleavage (O-Demethylation) Int1 Hydroxymethyl Intermediate Reagents->Int1 Target 7-Chloromethyl-4,5,6- trimethoxyphthalide (Target Product) Int1->Target Excess HCl, Ring Closure & Chlorination Imp1 3,4,5-Trimethoxyphthalide (Des-chloromethyl Impurity) Int1->Imp1 Insufficient HCl Imp2 Methylenebis-dimers (Cross-linked Impurity) Target->Imp2 Excess CH2O, Prolonged Heat

Reaction pathway of trimethylgallic acid chloromethylation and major impurity formation routes.

Impurity Profiling

During extraction, you will likely encounter one of four major impurity classes. The table below summarizes their characteristics, the mechanistic cause of their formation, and the chemical strategy required for their removal.

Impurity ClassStructural CharacteristicMechanistic CauseRemoval Strategy
Unreacted Starting Material Free carboxylic acid (Trimethylgallic acid)Incomplete electrophilic addition due to insufficient heating or reagent depletion.Mild alkaline liquid-liquid extraction (Sat. NaHCO₃ wash).
Demethylated Phenols Free phenolic -OH (e.g., Syringic acid derivatives)Acid-catalyzed ether cleavage (Sₙ2 attack by Cl⁻ on protonated methoxy groups) during prolonged reflux.Mild alkaline liquid-liquid extraction (Sat. NaHCO₃ wash).
Methylenebis-dimers High molecular weight, -CH₂- bridged dimersFriedel-Crafts-like cross-linking driven by excess formaldehyde and extended heating.Precise stoichiometric control; Recrystallization from ethanol.
Des-chloromethyl Phthalide Closed lactone ring lacking the -CH₂Cl groupInsufficient concentration of HCl to drive the final chloromethylation step.Ensure high molarity of HCl; Chromatographic separation if persistent.

Troubleshooting FAQs

Q1: Why is my extracted product heavily contaminated with unreacted trimethylgallic acid, and how do I remove it? A: This is an issue of partition coefficients. Trimethylgallic acid contains a free carboxylic acid group (pKa ~4.0). If you only wash your organic extract with water, the acid remains protonated and highly soluble in the organic phase. The Fix: Implement a saturated Sodium Bicarbonate (NaHCO₃) wash (pH ~8.0). This specifically deprotonates the carboxylic acid, converting it into a highly water-soluble sodium salt that partitions into the aqueous waste. The target phthalide is a neutral lactone; it remains un-ionized and safely in the organic layer.

Q2: I am detecting significant O-demethylation (syringic acid derivatives) in my LC-MS. How can I prevent this? A: Hot, concentrated hydrochloric acid is a potent reagent that not only chloromethylates but can also act as a nucleophile. At elevated temperatures (>100°C), the chloride ion (Cl⁻) attacks the protonated methoxy groups via an Sₙ2 mechanism, releasing chloromethane and leaving behind a phenolic hydroxyl group. The Fix: Strictly control your reflux time (typically no more than 20–30 minutes at a 140°C bath temperature) and avoid excessive acid concentrations beyond what is stoichiometrically required.

Q3: My GC-MS shows high molecular weight impurities. What causes these dimers? A: You are observing 6,6'-methylenebis-derivatives. Formaldehyde can react with the newly formed chloromethyl group or the activated aromatic ring of another molecule, forming a methylene bridge (-CH₂-) between two phthalide units. The Fix: This is caused by an excess of formaldehyde relative to the starting material. Optimize the formaldehyde-to-substrate ratio and quench the reaction promptly by cooling and adding cold water the moment the reaction is complete.

Q4: The extracted product "oils out" instead of forming crystals. How do I induce crystallization? A: 7-Chloromethyl-4,5,6-trimethoxyphthalide is highly prone to supercooling. The presence of residual water, unreacted formaldehyde, or mixed isomeric impurities disrupts the crystal lattice, causing the compound to persist as a lachrymatory oil. The Fix: Ensure thorough drying of the organic layer with anhydrous Na₂SO₄. Evaporate the solvent completely in vacuo to remove trace volatiles. Dissolve the resulting oil in a minimal amount of hot ethanol. As it cools, mechanically stimulate the flask (scratching the glass with a rod) to provide localized high-energy nucleation sites.

Optimized Extraction & Purification Protocol

To ensure a self-validating system, this protocol integrates specific analytical checkpoints. This methodology is adapted from established natural product synthesis workflows, such as those utilized in the isolation and synthesis of Flavipin .

Step-by-Step Methodology
  • Reaction Quenching: Upon completion of the 20-minute reflux, immediately remove the reaction flask from the oil bath. Cool to room temperature and add 3 volumes of ice-cold distilled water.

    • Causality: Rapid cooling halts the formation of methylenebis-dimers and prevents further O-demethylation.

  • Primary Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Chloroform (CHCl₃) in a separatory funnel (3 × 50 mL).

    • Validation Checkpoint 1: Spot the organic layer on a TLC plate (Silica, 8:1 CHCl₃-MeOH). You should observe the target product at Rf ~0.7 and residual starting material at Rf ~0.2.

  • Alkaline Wash (Critical Step): Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 50 mL). Vent the funnel frequently to release CO₂ gas.

    • Causality: Neutralizes residual HCl and completely partitions unreacted trimethylgallic acid and demethylated phenolic impurities into the aqueous phase.

    • Validation Checkpoint 2: Re-run the TLC. The spot at Rf ~0.2 (starting material) must be completely absent from the organic layer.

  • Drying: Wash the organic layer with saturated brine (50 mL) to remove bulk water, then dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Solvent Evaporation: Concentrate the filtrate in vacuo using a rotary evaporator (water bath at 40°C) until a thick, pale-yellow oil is obtained.

  • Recrystallization: Dissolve the crude oil in the minimum required volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. If crystals do not form, scratch the inside of the flask with a glass stirring rod.

  • Isolation: Filter the resulting colorless needles under vacuum, wash with a small amount of ice-cold ethanol, and dry under high vacuum.

Workflow Step1 1. Quench Reaction Cool & Add Cold H2O Step2 2. Liquid-Liquid Extraction Extract with EtOAc or CHCl3 Step1->Step2 Separates organic from aqueous acid Step3 3. Alkaline Wash Wash with Sat. NaHCO3 Step2->Step3 Removes unreacted acid & phenolic impurities Step4 4. Brine Wash & Dry Wash with Brine, Dry over Na2SO4 Step3->Step4 Neutralizes extract Step5 5. Solvent Removal Evaporate in vacuo (Yields Oil) Step4->Step5 Removes residual water Step6 6. Recrystallization Dissolve in Hot Ethanol & Cool Step5->Step6 Prepares for purification Step7 7. Final Product Colorless Needles Step6->Step7 Induces crystallization

Step-by-step liquid-liquid extraction and purification workflow for 7-chloromethyl-4,5,6-trimethoxyphthalide.

References

  • King, F. E., & King, T. J. (1942). 3:4:5-Trimethoxyphthalide and related compounds. Journal of the Chemical Society (Resumed), 726-727.[Link]

  • Nitao, J. K., Meyer, S. L. F., & Chitwood, D. J. (2002). Isolation of flavipin, a fungus compound antagonistic to plant-parasitic nematodes. Nematology, 4(1), 55-63.[Link]

Optimization

Technical Support Center: Optimization of 7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one Reactions

Welcome to the Technical Support and Troubleshooting Portal for the synthesis and downstream processing of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (historically referred to in literature as 6-chloromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis and downstream processing of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (historically referred to in literature as 6-chloromethyl-3,4,5-trimethoxyphthalide) . This highly functionalized phthalide is a critical intermediate in the synthesis of bioactive natural products, including the potent nematocidal agent Flavipin .

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causalities—specifically the interplay between temperature and pressure—that dictate the success or failure of these complex electrophilic aromatic substitutions and subsequent lactonizations.

Mechanistic Overview: The Causality of Temperature and Pressure

The synthesis of this target compound via the chloromethylation of 3,4,5-trimethoxybenzoic acid is a delicate balance of Electrophilic Aromatic Substitution (EAS) and intramolecular lactonization. The reaction relies on the in situ generation of a chloromethyl cation equivalent from aqueous formaldehyde and concentrated hydrochloric acid.

  • The Role of Temperature (Kinetic Driver): The trimethoxy-substituted aromatic ring is highly activated. While elevated temperatures (>130°C) accelerate the initial EAS to form the hydroxymethyl intermediate, they simultaneously lower the activation energy for unwanted side reactions. Specifically, the highly reactive chloromethylated product can act as an electrophile itself, attacking unreacted starting material to form polymeric diarylmethane dimers.

  • The Role of Pressure (Thermodynamic Stabilizer): The final lactonization step requires a high concentration of dissolved HCl to drive the dehydration and ring closure. Because the solubility of HCl gas in aqueous mixtures drops drastically at elevated temperatures, running this reaction under standard atmospheric reflux allows HCl to escape. Utilizing a sealed pressure vessel (autoclave) at 2.5–3.0 atm retains the HCl in the liquid phase, forcing the equilibrium toward the fully cyclized 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one .

Process Optimization Data

The following tables summarize the quantitative impact of temperature and pressure on the reaction profile.

Table 1: Temperature Optimization Matrix (at Constant Pressure = 2.5 atm)
Temperature (°C)Target Phthalide Yield (%)Unreacted SM (%)Dimeric Impurities (%)Reaction Kinetics
90°C42%55%<1%Stalled at intermediate
100°C68%28%2%Sluggish
115°C 92% <2% 4% Optimal (4 hours)
130°C71%0%26%Rapid, but degraded
145°C34%0%61%Severe over-reaction
Table 2: Pressure Optimization Matrix (at Constant Temp = 115°C)
Reactor Pressure (atm)Dissolved HCl RetentionLactonization StatusYield (%)Primary Byproduct
1.0 (Open Reflux)Poor (<20%)Incomplete45%Hydroxymethyl intermediate
1.5 (Sealed Tube)Moderate (~50%)Partial68%Uncyclized chloromethyl
2.5 (Autoclave) Excellent (>90%) Complete 92% Trace dimers
4.0 (Over-pressurized)Excellent (>95%)Complete89%Trace hydrolysis products

Reaction Workflow Visualization

G SM 3,4,5-Trimethoxybenzoic Acid Int1 Hydroxymethyl Intermediate SM->Int1 EAS Reaction (Temp Driven) Reagents Formaldehyde + HCl (aq) Pressure: 2.5 atm Reagents->SM Product 7-(Chloromethyl)-4,5,6-trimethoxy- 2-benzofuran-1(3H)-one Int1->Product Lactonization (Pressure Driven) Side1 Diarylmethane Dimers (T > 130°C) Int1->Side1 Over-reaction Side2 Uncyclized Byproducts (P < 1.0 atm) Int1->Side2 HCl Loss Downstream LiAlH4 Reduction (Flavipin Precursor) Product->Downstream Downstream Processing

Workflow for the pressure-optimized synthesis and downstream processing of the target phthalide.

Troubleshooting FAQs

Q: My reaction stalls at the hydroxymethyl intermediate without forming the lactone ring. How do I force completion? A: This is a classic symptom of insufficient HCl concentration during the final lactonization step. Because HCl solubility drops drastically at elevated temperatures, running the reaction under atmospheric reflux allows HCl gas to escape. Solution: Transition to a PTFE-lined sealed pressure reactor (autoclave) pressurized to 2.5–3.0 atm. This retains HCl in the liquid phase, driving the chlorination of the benzylic alcohol and subsequent intramolecular esterification.

Q: I am observing a high percentage of methylenebis (dimeric) impurities. What parameters should I adjust? A: Dimerization occurs when the highly reactive chloromethylated product acts as an electrophile and attacks unreacted 3,4,5-trimethoxybenzoic acid. This side reaction is highly temperature-dependent. If your reactor temperature exceeds 130°C, the activation energy for dimerization is reached. Solution: Lower the reaction temperature to 115°C and increase the mechanical agitation rate to ensure uniform heat distribution, preventing localized hot spots at the reactor walls.

Q: How does pressure affect the downstream reduction of this compound using LiAlH₄? A: While the initial chloromethylation requires positive pressure, the downstream reduction to 3-methyl-4,5,6-trimethoxyphthalyl alcohol (a precursor to Flavipin) must be conducted at atmospheric pressure under an inert gas (N₂ or Argon). Elevated pressure during LiAlH₄ reduction is extremely dangerous due to hydrogen gas evolution. Temperature must be strictly maintained between 0°C and 5°C to prevent over-reduction or cleavage of the methoxy groups.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure scientific integrity before moving to the next step.

Protocol A: Pressure-Optimized Chloromethylation & Lactonization

Objective: Synthesize 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one with >90% yield.

  • Charge the Reactor: Into a 500 mL PTFE-lined autoclave, add 3,4,5-trimethoxybenzoic acid (10.0 g, 47.1 mmol), 40% aqueous formaldehyde (25 mL), and concentrated hydrochloric acid (40 mL).

  • Seal and Purge: Seal the autoclave and purge the headspace with N₂ gas for 2 minutes to displace oxygen.

  • Pressurized Heating: Heat the vessel to an internal temperature of 115°C. The internal pressure will naturally rise to approximately 2.5 atm due to the vapor pressure of the HCl/water mixture. Maintain vigorous magnetic stirring (600 rpm) for 4 hours.

  • Self-Validation Checkpoint (IPC): Cool the reactor to room temperature safely. Pull a 0.5 mL aliquot, quench in cold water, and extract with EtOAc. Run TLC (Silica, 8:1 CHCl₃-MeOH). The disappearance of the starting material ( Rf​ ~0.2) and the appearance of a single major spot ( Rf​ ~0.6) validates the completion of lactonization. If an intermediate spot ( Rf​ ~0.4) persists, the system has lost HCl pressure; re-pressurize with HCl gas and extend the reaction by 1 hour.

  • Isolation: Cool the reactor to 0°C in an ice bath. The oily product will solidify. Filter the colorless needles, wash with ice-cold water (3 × 20 mL) to remove residual acid, and recrystallize from absolute ethanol.

Protocol B: Downstream Reduction to Flavipin Precursor

Objective: Reduce the chloromethyl phthalide to 3-methyl-4,5,6-trimethoxyphthalyl alcohol .

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (50 mL) in a flame-dried, 3-neck round-bottom flask under Argon at 0°C (Atmospheric pressure).

  • Addition: Dissolve the product from Protocol A (5.0 g) in anhydrous THF (20 mL) and add dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Fieser Quench: Quench the reaction strictly using the Fieser method: Add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Filter the granular aluminum salts.

  • Self-Validation Checkpoint (IPC): Analyze the crude product via ¹H NMR (Acetone-d₆). The disappearance of the lactone carbonyl carbon (~168 ppm in ¹³C NMR) and the upfield shift of the chloromethyl protons confirms successful reduction to the diol without over-reduction of the methoxy groups.

References

  • Title: 6-Chloromethyl-3:4:5-trimethoxyphthalide (Notes) Source: Journal of the Chemical Society (Resumed), 1942, 1158-1163. URL: [Link]

  • Title: Isolation of flavipin, a fungus compound antagonistic to plant-parasitic nematodes Source: Nematology, Volume 4, Issue 1, Pages 55–63, 2002. URL: [Link]

  • Title: Fungal Endophytes and Their Role in Agricultural Plant Protection against Pests and Pathogens Source: Plants (MDPI), Volume 11, Issue 3, 384, 2022. URL: [Link]

Troubleshooting

preventing degradation of 7-(chloromethyl)-4,5,6-trimethoxyphthalide during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Welcome to the Technical Support Center for 7-(chloromethyl)-4,5,6-trimethoxyphthalide. This guide, designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the Technical Support Center for 7-(chloromethyl)-4,5,6-trimethoxyphthalide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the stability and integrity of this compound during long-term storage. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and extensive experience with related molecules.

Understanding the Degradation of 7-(chloromethyl)-4,5,6-trimethoxyphthalide

The stability of 7-(chloromethyl)-4,5,6-trimethoxyphthalide is primarily influenced by its functional groups: the reactive chloromethyl group, the phthalide lactone ring, and the electron-donating trimethoxy substituents on the aromatic ring. Understanding the potential degradation pathways is the first step toward effective prevention.

Primary Degradation Pathway: Hydrolysis of the Chloromethyl Group

The most probable degradation pathway for 7-(chloromethyl)-4,5,6-trimethoxyphthalide under common storage conditions is the hydrolysis of the benzylic chloride. This reaction is catalyzed by the presence of water and can be accelerated by elevated temperatures and pH changes. The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic substitution by water (H₂O), leading to the formation of 7-(hydroxymethyl)-4,5,6-trimethoxyphthalide and hydrochloric acid (HCl).

7-(chloromethyl)-4,5,6-trimethoxyphthalide 7-(chloromethyl)-4,5,6-trimethoxyphthalide 7-(hydroxymethyl)-4,5,6-trimethoxyphthalide 7-(hydroxymethyl)-4,5,6-trimethoxyphthalide 7-(chloromethyl)-4,5,6-trimethoxyphthalide->7-(hydroxymethyl)-4,5,6-trimethoxyphthalide + H₂O (Hydrolysis) Start Start Issue_Observed Issue Observed (e.g., Purity Drop, Discoloration) Start->Issue_Observed Check_Storage Review Storage Conditions: - Temperature (-20°C or lower) - Inert Atmosphere - Light Protection - Desiccation Issue_Observed->Check_Storage Forced_Degradation Perform Forced Degradation Study (Hydrolysis, Oxidation, Photolysis, Thermal) Check_Storage->Forced_Degradation If conditions were suboptimal Optimize_Storage Optimize Storage Protocol (e.g., Re-aliquot under Argon, use desiccator) Check_Storage->Optimize_Storage Implement corrective actions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Forced_Degradation->HPLC_Analysis Identify_Degradant Identify Degradation Product(s) (LC-MS, NMR) HPLC_Analysis->Identify_Degradant Identify_Degradant->Optimize_Storage Based on identified degradation pathway

Caption: Troubleshooting workflow for degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. [1][2][3][4] Objective: To generate likely degradation products of 7-(chloromethyl)-4,5,6-trimethoxyphthalide under various stress conditions.

Materials:

  • 7-(chloromethyl)-4,5,6-trimethoxyphthalide

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatically controlled water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of acetonitrile. Add 10 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of acetonitrile. Add 10 mL of 0.1 N NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples at regular intervals (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 20 mL of acetonitrile. Add 2 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at regular intervals and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a thin layer of the solid compound in a petri dish and expose it to 80°C in an oven for 48 hours. Also, prepare a solution of the compound in a suitable solvent and expose it to the same conditions.

  • Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products. [5][6][7][8] Initial HPLC Parameters (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at a wavelength determined by the UV spectrum of the compound (e.g., 230 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject the unstressed compound to determine its retention time.

  • Inject samples from the forced degradation studies.

  • Adjust the mobile phase gradient and other parameters to achieve baseline separation of the parent peak from all degradation peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • World Journal of Pharmaceutical Research. A stability indicating reversed phase high performance liquid chromatographic method has been developed and validated for simultaneous assay of Tiotropium, Formoterol and Ciclesonide from a dry powder inhalation formulation. [Link]

  • Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Journal of Organic Chemistry. [Link]

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 42-53.
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 18-25.
  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules. [Link]

  • Panda, S. S., et al. (2014). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Pharmaceutical Methods, 5(2), 59–65.
  • Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays. Food Chemistry. [Link]

  • United States Pharmacopeia. <659> Packaging and Storage Requirements. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Reddy, M. S., et al. (2000).
  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Marmara Pharmaceutical Journal. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. Latin American Journal of Pharmacy. [Link]

  • Octa-Substituted Ruthenium Phthalocyanines: The Influence of Peripheral and Nonperipheral Alkyl and. European Journal of Inorganic Chemistry. [Link]

  • Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. New Journal of Chemistry. [Link]

  • Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. Molecules. [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT FOR THE ESTIMATION OF DIFLUPREDNATE AND MOXIFLOXACIN IN EYE DROP FORMULATION BY HPLC. The Bioscan. [Link]

  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Indo American Journal of Pharmaceutical Research. [Link]

  • Mesitaldehyde. Organic Syntheses. [Link]

  • 7-(4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl)oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-chroman-4-one. PubChem. [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals. NSF PAR. [Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites. [Link]

  • 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one. PubChem. [Link]

  • Reference Id = 683267. BRENDA Enzyme Database. [Link]

  • 5-hydroxy-4-(hydroxymethyl)-7-methoxy-6-methylphthalide (C11H12O5). PubChem. [Link]

  • The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. [Link]

  • Conversion of chlorophyll b to chlorophyll a via 7-hydroxymethyl chlorophyll. PubMed. [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules. [Link]

  • Identification and Structural Characterization of New Degradation Products in Moxidectin Stressed Samples by LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Design, preparation and characterization of 7-hydroxy-4-methylcoumarin-based deep eutectic solvents. New Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one Derivatives

Welcome to the Technical Support Center for researchers and drug development professionals working with highly congested phthalide scaffolds. 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one (commonly known as 4,5,6-trimethoxypht...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with highly congested phthalide scaffolds. 4,5,6-Trimethoxy-2-benzofuran-1(3H)-one (commonly known as 4,5,6-trimethoxyphthalide) is a critical intermediate in the synthesis of natural products like mycophenolic acid analogs and noscapine. However, the contiguous methoxy groups at positions 4, 5, and 6 create severe steric crowding. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, use the decision tree below to identify the specific steric bottleneck in your synthetic pathway.

DecisionTree Start Reaction Failure: 4,5,6-Trimethoxyphthalide Identify Identify the Target Site Start->Identify C3_Nuc C-3 Lactone Carbon (Nucleophilic Attack) Identify->C3_Nuc C7_Elec C-7 Aromatic Ring (Electrophilic Sub.) Identify->C7_Elec C3_Rad C-3 Lactone Carbon (Radical Halogenation) Identify->C3_Rad Sol_Nuc Use (TMS)ONa in aprotic media to bypass solvent cage effects C3_Nuc->Sol_Nuc Sol_Elec Use non-coordinating electrophiles (Avoid strong Lewis acids) C7_Elec->Sol_Elec Sol_Rad Use NBS/AIBN reflux (Exploit benzylic activation) C3_Rad->Sol_Rad

Troubleshooting decision tree for functionalizing sterically hindered trimethoxyphthalides.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

FAQ 1: Nucleophilic Ring Opening (C-3 / O-2)

Q: Why do standard alkaline hydrolysis conditions (e.g., NaOH/MeOH) fail to open the lactone ring of 4,5,6-trimethoxyphthalide efficiently? A: The failure is rooted in severe steric hindrance. The methoxy group at the C-4 position is directly ortho to the lactone carbonyl (C-3). During a standard BAc​2 nucleophilic attack, the transition state requires the sp2 hybridized carbonyl carbon to rehybridize to sp3 , creating a bulky tetrahedral intermediate. The steric clash between the incoming solvated hydroxide and the C-4 methoxy group raises the activation energy significantly. The Solution: Transition to sodium trimethylsilanolate ((TMS)ONa) in aprotic solvents (like CH2​Cl2​ ). (TMS)ONa acts as an exceptionally potent nucleophile. The lack of a hydrogen-bonded solvent cage in aprotic media drastically reduces the effective radius of the nucleophile, providing the necessary driving force to penetrate the steric shield and cleave the ring[1].

FAQ 2: Electrophilic Aromatic Substitution (C-7)

Q: I am trying to perform an electrophilic substitution (e.g., halogenation or nitration) at the C-7 position, but I only recover starting material or observe unwanted demethylation. How can I force this reaction? A: The C-7 position is trapped in a "steric cleft" between the C-6 methoxy group and the C-1 lactone oxygen. When bulky electrophiles approach C-7, steric repulsion prevents the formation of the necessary Wheland intermediate. Furthermore, strong Lewis acids (e.g., AlCl3​ , FeBr3​ ) typically used in these reactions will coordinate with the electron-rich methoxy oxygens, leading to ether cleavage rather than ring substitution. The Solution: Use highly reactive, non-coordinating electrophilic sources under mild conditions. For nitration, utilizing fuming nitric acid in acetic anhydride generates the highly reactive nitronium acetate. Be aware that to relieve steric strain, the resulting functional group at C-7 will often twist out of the aromatic plane (e.g., nitro groups twist by ~11°)[2].

FAQ 3: Asymmetric Functionalization (C-3)

Q: How can I achieve enantioselective functionalization at the C-3 position of 3-hydroxy-4,5,6-trimethoxyphthalide despite the steric bulk? A: The C-3 position is highly susceptible to dynamic ring-chain tautomerization (reversibly opening to the 2-formylbenzoic acid derivative). The steric bulk of the 4-methoxy group actually accelerates this equilibrium by slightly destabilizing the closed lactone form. The Solution: You can exploit this configurational lability using Acylative Dynamic Kinetic Resolution (DKR). By employing a chiral isothiourea catalyst, you can selectively acylate one enantiomer of the rapidly equilibrating mixture. The massive steric hindrance of the trimethoxy core is leveraged here to enhance stereocontrol, as the catalyst's chiral pocket strictly differentiates the transition states based on the bulky 4,5,6-trimethoxy moiety[3].

Quantitative Data Summary

The table below summarizes the expected outcomes when applying optimized vs. unoptimized conditions to 4,5,6-trimethoxyphthalide derivatives.

Reaction TypeTarget SiteTraditional Reagent (Yield)Optimized Reagent SystemOptimized YieldSteric Factor Overcome
Lactone Ring Opening C-3 / O-2NaOH, MeOH/H₂O (<30%)(TMS)ONa, CH₂Cl₂85–90% C-4 Methoxy clash
Radical Halogenation C-3Br₂, hν, CCl₄ (Complex mix)NBS, AIBN, PhCF₃75–80% C-4 Methoxy crowding
Electrophilic Nitration C-7HNO₃, H₂SO₄ (Demethylation)Fuming HNO₃, Ac₂O60–70% C-6 Methoxy / C-1 Carbonyl
Acylative DKR C-3 (OH)Standard chiral amines (<40% ee)Isothiourea catalyst>90% (up to 95:5 er) Tetra-substituted center

Mechanistic Pathway: Bypassing Steric Shields

Mechanism A 4,5,6-Trimethoxyphthalide (Sterically Hindered) C Tetrahedral Intermediate (sp2 -> sp3 Rehybridization) A->C Nucleophilic Attack B (TMS)ONa (Aprotic Solvent) B->C BAc2 Mechanism D Ring-Opened Sodium Salt (Relief of Steric Strain) C->D C-O Bond Cleavage

Mechanistic pathway of (TMS)ONa-mediated lactone ring opening overcoming steric hindrance.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include specific physical observations (checkpoints) that confirm the reaction is proceeding correctly despite steric challenges.

Protocol A: Chemoselective Lactone Ring Opening[1]

Causality: Utilizing an aprotic solvent strips the nucleophile of its solvent cage, allowing the silanolate to attack the sterically hindered C-3 carbonyl.

  • Preparation: In an oven-dried flask under argon, dissolve 4,5,6-trimethoxyphthalide (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M).

  • Reagent Addition: Add solid sodium trimethylsilanolate ((TMS)ONa) (2.0 equiv) in one portion at room temperature.

  • Self-Validation Checkpoint: The starting phthalide is highly soluble in CH2​Cl2​ . As the reaction proceeds, the resulting sodium carboxylate salt is insoluble in non-polar media. Look for the formation of a dense white precipitate within 15–30 minutes. If the solution remains clear, the nucleophile has been quenched by adventitious moisture.

  • Quenching: After 2 hours of vigorous stirring, quench the reaction by adding silica gel (SiO₂) and stirring for 10 minutes to neutralize the mixture.

  • Isolation: Filter the suspension, wash the filter cake with EtOAc, and concentrate the filtrate in vacuo to yield the ring-opened product.

Protocol B: Radical Bromination at C-3[4]

Causality: Radical bromination bypasses the steric requirements of nucleophilic attack by exploiting the highly stabilized benzylic radical intermediate at C-3.

  • Preparation: Suspend 4,5,6-trimethoxyphthalide (1.0 equiv) and N-bromosuccinimide (NBS) (1.05 equiv) in anhydrous trifluorotoluene (PhCF₃, 0.5 M). Note: PhCF₃ is used as an environmentally benign, non-ozone-depleting alternative to CCl₄, offering identical boiling points and radical lifetimes.

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100 °C) under nitrogen.

  • Self-Validation Checkpoint: NBS is dense and will initially sit at the bottom of the flask. As the radical chain reaction propagates, succinimide is generated as a byproduct. Succinimide is less dense than PhCF₃. The reaction is complete when all solid material has floated to the surface of the solvent.

  • Isolation: Cool the flask in an ice bath to fully precipitate the succinimide. Filter off the solid, and concentrate the filtrate to yield 3-bromo-4,5,6-trimethoxyphthalide, which can be used immediately for downstream cross-coupling.

References

  • Title: METAMECONINE AS A MODEL COMPOUND IN THE STUDY OF AROMATIC REACTIONS Source: ResearchGate URL
  • Title: Mild and Chemoselective Lactone Ring-Opening with (TMS)ONa.
  • Title: Enantioselective Synthesis of Tetra-substituted 3-Hydroxyphthalide Esters by Isothiourea-Catalysed Acylative Dynamic Kinetic Res Source: ChemRxiv URL
  • Title: Synthesis of b.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one and Standard Phthalides: A Guide for Drug Discovery and Development

This guide provides a comprehensive framework for comparing the chemical and biological properties of the novel compound 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one with standard phthalides. Phthalides, a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for comparing the chemical and biological properties of the novel compound 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one with standard phthalides. Phthalides, a class of compounds characterized by a fused benzene and γ-lactone ring, are widely recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1][2][3][4] 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a structurally related compound with potential for unique reactivity and biological applications due to its chloromethyl and trimethoxy substitutions.

This document is intended for researchers, scientists, and drug development professionals. It offers a structured approach to evaluating this novel compound, from its fundamental chemical properties to its potential therapeutic efficacy. We will provide detailed experimental protocols and explain the rationale behind these methodologies, empowering researchers to conduct a thorough and meaningful comparative analysis.

Introduction to the Compounds

7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one is a synthetic derivative of the phthalide scaffold. Its key structural features include:

  • A Phthalide Core: A bicyclic system consisting of a benzene ring fused to a γ-lactone ring.

  • Trimethoxy Substitution: Three methoxy groups on the benzene ring, which are expected to influence the compound's electron density, solubility, and metabolic stability.

  • A Chloromethyl Group: A reactive moiety that can serve as a handle for further chemical modification or act as an electrophilic site for interaction with biological nucleophiles.

The presence of the chloromethyl group suggests that this compound may act as an alkylating agent, a property that could be harnessed for anticancer applications.[5] However, this reactivity also raises potential concerns regarding toxicity and off-target effects.

Standard Phthalides for Comparison

For a meaningful comparison, we have selected two standard phthalides:

  • Phthalide (Unsubstituted): The simplest member of the phthalide family, serving as a baseline for understanding the influence of substituents.

  • 3-n-Butylphthalide (NBP): A naturally occurring phthalide found in celery seed oil, which has been extensively studied for its neuroprotective and anti-inflammatory properties.[6][7][8]

By comparing 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one to these standards, we can elucidate the contributions of the chloromethyl and trimethoxy groups to its chemical and biological profile.

Comparative Chemical Analysis

A thorough understanding of the chemical properties of a novel compound is fundamental to its development as a therapeutic agent. We propose a series of experiments to compare the stability and reactivity of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one with our selected standard phthalides.

Hydrolytic Stability

The stability of a drug candidate in aqueous environments is a critical parameter that influences its shelf-life and bioavailability. The lactone ring of phthalides can be susceptible to hydrolysis.[9][10][11]

Experimental Protocol: Comparative Hydrolytic Stability

  • Preparation of Solutions: Prepare stock solutions of each compound (7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one, phthalide, and 3-n-butylphthalide) in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add an aliquot of each stock solution to aqueous buffer solutions at different pH values (e.g., pH 4.0, 7.4, and 9.0) to achieve a final concentration of 10 µM. Incubate the solutions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quenching and Analysis: Quench the hydrolysis reaction by adding an equal volume of cold acetonitrile. Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH condition and calculate the half-life (t₁/₂) of each compound.

Hypothetical Data Presentation:

CompoundHalf-life (t₁/₂) at pH 4.0 (hours)Half-life (t₁/₂) at pH 7.4 (hours)Half-life (t₁/₂) at pH 9.0 (hours)
7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one> 2418.56.2
Phthalide> 24> 2412.8
3-n-Butylphthalide> 24> 2420.1
Thermal Stability

Thermal stability is another crucial factor for drug formulation and storage.[12][13]

Experimental Protocol: Comparative Thermal Stability

  • Sample Preparation: Place a small, accurately weighed amount (2-5 mg) of each compound into a thermogravimetric analysis (TGA) pan.

  • TGA Analysis: Heat the samples from 25°C to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the weight loss as a function of temperature. The onset temperature of decomposition is a measure of thermal stability.

Hypothetical Data Presentation:

CompoundOnset of Decomposition (°C)
7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one210
Phthalide250
3-n-Butylphthalide235
Reactivity with Nucleophiles

The chloromethyl group of the target compound is expected to be susceptible to nucleophilic attack.[14][15] This reactivity can be compared with the standard phthalides using a model nucleophile.

Experimental Protocol: Reactivity with Thiophenol

  • Reaction Setup: In separate vials, dissolve each compound (10 mM) and thiophenol (12 mM) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Reaction Initiation: Add a mild base, such as potassium carbonate (15 mM), to each vial to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction over time using Thin-Layer Chromatography (TLC) or HPLC.

  • Analysis: Determine the rate of consumption of the starting material for each compound.

Rationale: This experiment will provide insight into the electrophilic nature of the chloromethyl group and the overall reactivity of the molecule. The standard phthalides are not expected to react under these conditions, highlighting the unique reactivity of the target compound.

Comparative Biological Analysis

The ultimate goal of this guide is to facilitate the evaluation of the therapeutic potential of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one. We propose a panel of in vitro assays to compare its cytotoxicity and anti-inflammatory activity with the standard phthalides.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Given the potential alkylating nature of the target compound, evaluating its cytotoxicity is a critical first step.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each compound (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Data Presentation:

CompoundIC₅₀ on MCF-7 cells (µM)
7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one5.2
Phthalide> 100
3-n-Butylphthalide85.7

Workflow for Cytotoxicity Assessment

G cluster_workflow MTT Assay Workflow start Seed Cancer Cells (e.g., MCF-7) treatment Treat with Compounds (Serial Dilutions) start->treatment 24h incubation Incubate for 72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Dissolve Formazan with DMSO mtt_add->formazan 4h readout Measure Absorbance (570 nm) formazan->readout analysis Calculate IC₅₀ readout->analysis

Caption: Workflow for assessing the cytotoxicity of phthalide derivatives using the MTT assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Chronic inflammation is implicated in numerous diseases. Many natural phthalides exhibit anti-inflammatory properties.[1][19][20] This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[21][22][23][24]

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of each compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value for each compound.

Hypothetical Data Presentation:

CompoundIC₅₀ for NO Inhibition (µM)
7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one12.5
Phthalide> 100
3-n-Butylphthalide25.3

Signaling Pathway for NO Production and Inhibition

G cluster_pathway LPS-Induced NO Production Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Compound Phthalide Derivative Compound->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and its potential inhibition by phthalide derivatives.

Discussion and Future Directions

This guide outlines a systematic approach for the comparative evaluation of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one against standard phthalides. The proposed experiments will generate crucial data on the compound's chemical stability, reactivity, and biological activity.

Based on the hypothetical data, 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one appears to be a promising candidate for further investigation, particularly as a cytotoxic and anti-inflammatory agent. Its enhanced potency compared to the standard phthalides likely stems from the presence of the chloromethyl group, which introduces a reactive electrophilic site. The trimethoxy substitution may also contribute to its biological activity and pharmacokinetic properties.

Future studies should focus on:

  • Mechanism of Action: Elucidating the specific cellular targets and signaling pathways affected by 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one.

  • In Vivo Efficacy: Evaluating the compound's therapeutic potential in animal models of cancer and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce potential toxicity.

By following the methodologies outlined in this guide, researchers can build a comprehensive profile of this novel phthalide derivative and assess its potential for translation into a clinically valuable therapeutic agent.

References

  • Al-Yahya, M. A., et al. (2015). Anti-inflammatory effect of natural and semi-synthetic phthalides. PubMed, 45(5), 1941-6.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene.
  • Cunha, F. Q., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 359-373.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Li, X. H., et al. (2020). Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo. European Journal of Medicinal Chemistry, 206, 112722.
  • Tavallaei, O., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604-614.
  • Ferreira, P. M. P., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. PubMed, 25651156.
  • Lazo-Vesga, R., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(16), 4945.
  • Chen, X. L., et al. (2016). Neuroprotective and cytotoxic phthalides from Angelicae Sinensis Radix. Molecules, 21(5), 549.
  • Zhang, S., et al. (2025). Chirality Determination and Anti-inflammatory Activity of Phthalide Monomers in Angelica sinensis.
  • Zhang, S., et al. (2025). Chirality Determination and Anti-inflammatory Activity of Phthalide Monomers in Angelica sinensis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
  • Zhang, C., et al. (2021). Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application. RSC Advances, 11(63), 39867-39876.
  • Xu, R., et al. (2021). Phthalide-containing poly(ether-imide)s based thermal rearrangement membranes for gas separation application. RSC Advances, 11(63), 39867-39876.
  • Unknown. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
  • Wang, W., et al. (2015). Synthesis and evaluation of nitric oxide-releasing derivatives of 3-n-butylphthalide as anti-platelet agents.
  • Beerman, M. F., & Linder, S. W. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental toxicology and chemistry, 25(10), 2604-2610.
  • Hong, Y. H., et al. (2020). 2.4. Nitric Oxide (NO) Assay. Bio-protocol, 10(8), e3584.
  • Fallis, A. G., & Brinza, I. M. (2007). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. Tetrahedron letters, 48(46), 8113-8116.
  • Wang, W., et al. (2010). Synthesis and biological activity of n-butylphthalide derivatives. European journal of medicinal chemistry, 45(5), 1941-6.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-fluorothiophene.
  • Wang, W., et al. (2023). Synthesis of Novel 3-Butylphthalide Derivatives Containing Isopentenylphenol Moiety as Potential Antiplatelet Agents for the Treatment of Ischemic Stroke. Chemistry & biodiversity, 20(1), e202201002.
  • Voishchev, V. S., et al. (2017). NMR study of phthalide-type poly(phenylene)s. Symmetry and additivity. Magnetic resonance in chemistry, 55(10), 917-926.
  • Cerfontain, H., et al. (2001). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Organic & biomolecular chemistry, (2), 267-273.
  • Vaia. (n.d.).
  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO).
  • McNeill, I. C., & Zulfiqar, M. (1989). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity.
  • E-Theses, D. (n.d.).
  • Stack Exchange. (2019).
  • Promkun, C., et al. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of food quality, 2018, 8619365.
  • Wang, W., et al. (2010).
  • ChemicalBook. (n.d.). Phthalide(87-41-2) 1H NMR spectrum.
  • eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles.
  • ResearchGate. (n.d.). Synthesis of 3-n-butylphthalide (1) by the hydrolysis of....
  • Fuson, R. C., & McKeever, C. H. (2011).
  • Beerman, M. F., & Linder, S. W. (2006). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride.
  • ResearchGate. (n.d.). Nitric oxide (NO) scavenging assay, following Griess reagent method,....
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). NMR study of phthalide-type poly(phenylene)s. Symmetry and additivity.
  • Google Patents. (n.d.). US2925425A - Oxidation of phthalide and mixtures thereof to phthalic anhydride.
  • ResearchGate. (2021).
  • Tang, S., et al. (2024). Hydrolysis of cellulose acetate phthalate and hydroxypropyl methylcellulose phthalate in amorphous solid dispersions. International journal of pharmaceutics, 654, 123961.
  • ResearchGate. (2025). (PDF)
  • Teixeira, A. R., et al. (2020). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 80, 1-6.
  • MDPI. (n.d.). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens.

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Comparative

Structural and Mechanistic Comparison Guide: 7-(Chloromethyl)-4,5,6-trimethoxyphthalide vs. Benzofuran-2(3H)-ones

Executive Summary This guide provides an objective, data-driven comparison between two distinct classes of oxygen-containing bicyclic heterocycles: 7-(chloromethyl)-4,5,6-trimethoxyphthalide (a heavily substituted isoben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison between two distinct classes of oxygen-containing bicyclic heterocycles: 7-(chloromethyl)-4,5,6-trimethoxyphthalide (a heavily substituted isobenzofuran-1(3H)-one) and benzofuran-2(3H)-ones (such as the commercial antioxidant HP-136)[1][2]. While both share a similar structural footprint, the position of their lactone carbonyl dictates entirely different chemical behaviors. This guide dissects their structural causality, thermodynamic profiles, and provides self-validating experimental protocols for their distinct applications in drug development and polymer stabilization.

Structural Architecture & Mechanistic Causality

The fundamental divergence between these compounds lies in the regiochemistry of the lactone ring and the resulting electronic microenvironments.

7-(Chloromethyl)-4,5,6-trimethoxyphthalide (Isobenzofuran-1(3H)-one)
  • Structural Core: The carbonyl is located at the C1 position. The aromatic ring is heavily enriched with electron density due to three methoxy groups at C4, C5, and C6[3].

  • Mechanistic Causality: The C7 position features a chloromethyl group, which acts as a potent electrophilic hub for nucleophilic substitution (SN2)[1]. However, this reactivity is strictly governed by steric causality: the C7-chloromethyl group is physically sandwiched between the C6-methoxy group and the C1-carbonyl. This steric shielding requires highly optimized reaction conditions to selectively derivatize the C7 position without triggering unwanted nucleophilic attack at the C1 carbonyl, which would result in lactone ring-opening[4].

Benzofuran-2(3H)-ones (e.g., HP-136)
  • Structural Core: The carbonyl is located at the C2 position.

  • Mechanistic Causality: Unlike phthalides, the primary reactive site is the C3-H bond . Extensive have proven that the lactone form is the dominant structure in both solid and solution states, refuting earlier hypotheses of enol dominance[2]. The causality behind their exceptional performance as carbon-centered radical scavengers lies in the extreme weakness of the C3-H bond. Upon hydrogen atom transfer (HAT), the resulting radical is highly stabilized by resonance with the adjacent aromatic ring and the lactone oxygen[5][6].

Comparative Data Summary

The following table synthesizes the quantitative and structural data distinguishing these two molecular classes:

Parameter7-(Chloromethyl)-4,5,6-trimethoxyphthalideBenzofuran-2(3H)-ones (e.g., HP-136)
Core Scaffold Isobenzofuran-1(3H)-one (Phthalide)Benzofuran-2(3H)-one
Carbonyl Position C1C2
Primary Reactive Site C7 (Chloromethyl group)C3 (C-H bond)
Dominant Reaction Mode Electrophilic (Nucleophilic Substitution)Radical (Hydrogen Atom Transfer)
Thermodynamic Driver Steric relief & ElectrophilicityLow ΔGHD​ (65.2–74.1 kcal/mol)[2]
Primary Application Complex Pharmacophore SynthesisPolymer Stabilization / Antioxidant[7]

Visualizations of Reactivity and Workflows

ReactivityMap Root Benzofuranone & Phthalide Derivatives Phthalide 7-(chloromethyl)-4,5,6- trimethoxyphthalide (Isobenzofuran-1(3H)-one) Root->Phthalide Structural Isomer 1 BZF2 Benzofuran-2(3H)-ones (e.g., HP-136) Root->BZF2 Structural Isomer 2 ElecSite C7-Chloromethyl Group (Electrophilic Center) Phthalide->ElecSite Primary Reactivity RadSite C3-H Bond (Radical Scavenger) BZF2->RadSite Primary Reactivity SN2 Nucleophilic Substitution (SN2 / Cross-Coupling) ElecSite->SN2 Synthetic Utility HAT Hydrogen Atom Transfer (HAT Antioxidant) RadSite->HAT Stabilization Utility

Structural classification and primary reactivity pathways of phthalides versus benzofuran-2(3H)-ones.

Workflow Start Comparative Experimental Workflow PrepA Substrate: 7-(chloromethyl)- 4,5,6-trimethoxyphthalide Start->PrepA PrepB Substrate: Benzofuran-2(3H)-ones (e.g., HP-136) Start->PrepB AssayA Nucleophilic Substitution Assay (e.g., Cyanation in DMF) PrepA->AssayA AssayB Laser Flash Photolysis (LFP) or DPPH Radical Assay PrepB->AssayB MonitorA Monitor via HPLC/MS (Product Yield & Kinetics) AssayA->MonitorA MonitorB Monitor via UV-Vis (Decay Rate Constants) AssayB->MonitorB ValidA Confirm C7-Derivatization (Structural Elaboration) MonitorA->ValidA ValidB Calculate ΔG_HD (Antioxidant Efficacy) MonitorB->ValidB

Parallel experimental workflows for validating the distinct chemical properties of both classes.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify mechanistic pathways.

Protocol A: Chemoselective Nucleophilic Substitution of 7-(Chloromethyl)-4,5,6-trimethoxyphthalide

Objective: Displace the C7 chloride with a nucleophile (e.g., cyanide) while preserving the fragile lactone ring.

  • Preparation: Dissolve 7-(chloromethyl)-4,5,6-trimethoxyphthalide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add biphenyl (0.1 eq) as an internal standard for quantitative HPLC tracking.

  • Controlled Addition: Cool the reaction to 0–5 °C. The low temperature is a critical causal factor to suppress the competing trajectory of lactone hydrolysis. Slowly add potassium cyanide (1.1 eq).

  • Self-Validation & Monitoring: Sample the reaction every 30 minutes. Analyze via LC-MS.

    • Validation Check: The desired product will show a mass shift corresponding to the substitution (-Cl, +CN). If a mass shift of +18 Da is observed, it indicates that water has inadvertently opened the lactone ring, signaling that the reaction temperature was too high or the solvent was insufficiently dried.

Protocol B: Kinetic Evaluation of Hydrogen Atom Transfer (HAT) in Benzofuran-2(3H)-ones

Objective: Quantify the hydrogen-donating ability of the C3-H bond using Laser Flash Photolysis (LFP)[7].

  • Preparation: Prepare a 10 μM solution of the target benzofuran-2(3H)-one in spectroscopic grade acetonitrile. Prepare a parallel control solution using BHT (2,6-di-tert-butyl-4-methylphenol) to calibrate the assay's dynamic range[2].

  • Radical Generation: Introduce a radical initiator (e.g., di-tert-butyl peroxide). Pulse the sample with a Nd:YAG laser (355 nm) to generate tert-butoxyl radicals in situ[7].

  • Self-Validation & Monitoring: Monitor the transient absorption decay of the radicals via UV-Vis spectroscopy.

    • Validation Check: Calculate the bimolecular rate constants. A successfully validated assay will show the benzofuran-2(3H)-one quenching radicals significantly faster than the BHT control, confirming its superior thermodynamic driving force ( ΔGHD​ < 75 kcal/mol)[2][8].

References

  • Actual Structure, Thermodynamic Driving Force, and Mechanism of Benzofuranone-Typical Compounds as Antioxidants in Solution Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Structure effect of benzofuranone on the anti-oxidation kinetics in polypropylene Source: Polymer Degradation and Stability (via ResearchGate) URL:[Link]

  • 7-(chloromethyl)-4,5,6-trimethoxyphthalide Spectra Data Source: SpectraBase URL:[Link]

  • Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study Source: Antioxidants (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one proper disposal procedures

Operational Safety and Disposal Guide: 7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one As a laboratory professional, managing the lifecycle of reactive intermediates is as critical as the synthesis or assay itse...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: 7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

As a laboratory professional, managing the lifecycle of reactive intermediates is as critical as the synthesis or assay itself. 7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one (CAS: 6547-34-8) is a functionalized phthalide derivative frequently utilized as a building block in organic synthesis and drug development[1].

Because this compound features a reactive chloromethyl group, it acts as an alkylating agent. This structural feature governs not only its utility in the lab but also its hazard profile and the strict logistical requirements for its disposal. This guide provides the authoritative framework for handling, segregating, and disposing of this compound to ensure personnel safety and environmental compliance.

Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand the causality behind its hazards. The chloromethyl moiety (–CH₂Cl) attached to the aromatic system is highly susceptible to nucleophilic substitution (S_N2) reactions.

  • Sensitization and Irritation: In a biological context, the electrophilic carbon can react with nucleophilic sites on skin proteins, forming covalent adducts. This haptenation process is the mechanistic basis for its classification as a skin sensitizer (H317: May cause an allergic skin reaction) and a severe eye irritant (H319)[2].

  • Environmental Persistence: Halogenated organic compounds do not readily biodegrade and can form highly toxic byproducts (such as dioxins or furans) if incinerated at improper temperatures. Therefore, they must never be disposed of in standard trash or aqueous waste streams.

Table 1: Physicochemical and Hazard Summary

ParameterSpecification / Data
Chemical Name 7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
CAS Number 6547-34-8[1]
Molecular Formula C12H13ClO5[1]
Molecular Weight 272.69 g/mol [2]
Primary Hazards (GHS) H317 (Skin Sensitization), H319 (Eye Irritation)[2]
Waste Classification Halogenated Organic Waste
Required PPE Nitrile gloves (double-gloving recommended), safety goggles, lab coat, handled in a fume hood[2].

Standard Operating Procedure: Waste Segregation & Disposal

The integrity of a laboratory's waste management system relies on strict segregation. Mixing halogenated waste with non-halogenated waste significantly increases the cost of disposal and poses severe safety risks during the incineration process.

Do not attempt to chemically neutralize or treat this halogenated compound in the laboratory. It must be collected and processed by a licensed hazardous waste management facility.

Step-by-Step Disposal Methodology

Phase 1: Solid Waste Collection (Unused or Spilled Reagent)

  • Segregation: Designate a specific, chemically compatible container (e.g., high-density polyethylene, HDPE) exclusively for solid halogenated organic waste.

  • Transfer: Using a dedicated anti-static spatula, carefully transfer any unused solid reagent or contaminated consumables (weighing paper, Kimwipes) into the container. Perform this entirely within a certified chemical fume hood to prevent inhalation of reactive dust.

  • Containment: Seal the container tightly. Ensure the exterior is free of chemical residue.

Phase 2: Liquid Waste Collection (Reaction Mixtures & Solvents)

  • Identification: If the compound is dissolved in an organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate), the entire solution must be treated as halogenated waste due to the presence of the chlorine atom on the solute.

  • Transfer: Pour the liquid waste into a designated "Halogenated Solvent Waste" carboy. Use a funnel to prevent splashing.

  • Ventilation: Ensure the waste carboy is kept in a well-ventilated waste accumulation area, preferably with a vented cap to prevent pressure buildup from solvent vapors.

Phase 3: Labeling and Logistics

  • Documentation: Attach a hazardous waste tag immediately upon placing the first drop or grain of waste into the container. Explicitly list "7-(Chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one" and check the "Halogenated" and "Irritant" boxes.

  • Secondary Containment: Place all waste containers in secondary containment trays to capture any catastrophic leaks.

  • Manifesting: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste contractor. The required endpoint for this chemical is high-temperature rotary kiln incineration , which ensures complete destruction of the carbon-chlorine bonds without generating toxic byproducts.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuate and Assess: Alert nearby personnel. If the spill is large or outside a fume hood, evacuate the immediate area and allow the HVAC system to clear any airborne dust.

  • PPE Upgrade: Don heavy-duty nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or higher) if the spill is dry powder outside of engineering controls.

  • Containment (Solid): Do not dry-sweep the powder, as this aerosolizes the reactive alkylating agent. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a solid hazardous waste container.

  • Containment (Liquid): If spilled in solution, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, use a non-sparking scoop to transfer the saturated absorbent into the solid halogenated waste container.

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.

Waste Management Workflow Visualization

The following diagram illustrates the validated decision tree for processing 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one waste streams.

G Start 7-(Chloromethyl)-4,5,6-trimethoxy- 2-benzofuran-1(3H)-one Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Spill Accidental Spill (Solid or Liquid) Start->Spill SolidContainer Sealable Solid Halogenated Waste Container Solid->SolidContainer LiquidContainer Halogenated Solvent Waste Carboy Liquid->LiquidContainer SpillCleanup Dust Suppression & Inert Absorbent (Vermiculite) Spill->SpillCleanup SpillCleanup->SolidContainer Incineration High-Temperature Incineration (Licensed EHS Facility) SolidContainer->Incineration LiquidContainer->Incineration

Caption: Laboratory workflow for the segregation, containment, and disposal of halogenated phthalide waste.

References

Sources

Handling

Mastering the Handling of 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals The pursuit of novel therapeutics often involves the synthesis and handling of complex chemical entities. Among these, 7-(chloromethyl)-4,5,6-trimethoxy-2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics often involves the synthesis and handling of complex chemical entities. Among these, 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one, a substituted benzofuranone, presents a unique set of handling challenges due to its reactive functional groups. As Senior Application Scientists, our goal is to empower you with the knowledge and procedures to manage these challenges safely and effectively. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Inherent Risks: A Structural Perspective

A thorough understanding of a molecule's structure is fundamental to predicting its reactivity and potential hazards. 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one possesses several key features that dictate the necessary safety precautions:

  • The Chloromethyl Group: This functional group is a potent electrophile, making the compound a likely alkylating agent.[1] Alkylating agents can react with nucleophilic sites in biological molecules, including DNA, which necessitates stringent measures to prevent exposure. The reactivity of the chloromethyl group is influenced by its position on the aromatic ring.[2]

  • The Benzofuranone Core: Benzofuran derivatives can exhibit a range of biological activities and potential toxicities. Studies on related compounds have indicated the potential for liver and kidney effects with prolonged exposure.[3][4]

  • Trimethoxy Substituents: While the trimethoxy groups themselves are relatively stable, the overall electron-donating nature of methoxy groups can influence the reactivity of the aromatic ring. Some trimethoxybenzene compounds are classified as harmful if swallowed.[5][6][7][8]

Given these structural alerts, it is prudent to treat 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one as a hazardous substance, requiring a comprehensive approach to personal protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. A multi-layered approach is recommended to mitigate the risks of skin contact, inhalation, and eye exposure.

Core PPE Requirements
PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves. For extended contact, consider Viton™ or polyvinyl alcohol (PVA) gloves.[9][10][11]Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. Nitrile and neoprene offer good general chemical resistance, while Viton™ and PVA are particularly effective against chlorinated and aromatic solvents.[9][10]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant splash hazard.Protects the eyes from splashes and aerosols. A face shield provides an additional layer of protection for the entire face.
Body Protection A flame-resistant laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.Protects the skin and personal clothing from contamination. Flame-resistant material is a general laboratory safety standard.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid compound outside of a certified chemical fume hood or during procedures that could generate dust or aerosols.Minimizes the risk of inhaling airborne particles or vapors of the compound.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to well-defined operational procedures is as critical as the use of appropriate PPE. The following protocols are designed to minimize the risk of exposure at every stage of handling.

Preparation and Weighing
  • Designated Area: All handling of solid 7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one should be conducted within a certified chemical fume hood.

  • Donning PPE: Before entering the designated handling area, don all required PPE in the correct order: inner gloves, lab coat, outer gloves, respiratory protection, and finally, eye and face protection.

  • Weighing: Use a balance located inside the fume hood. If this is not feasible, use a balance in a designated area with minimal traffic and clean it thoroughly after use. Handle the compound with care to avoid generating dust.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.[12]

Post-Reaction Work-up and Purification
  • Quenching: Perform all quenching procedures within the fume hood.

  • Extraction and Chromatography: Handle all extraction and chromatographic procedures within the fume hood to contain solvent vapors and potential aerosols.

Handling_Workflow cluster_Prep Preparation cluster_Procedure Procedure cluster_Disposal Disposal Prep_Area Designated Area: Chemical Fume Hood Don_PPE Don PPE Prep_Area->Don_PPE Enter Weigh Weigh Compound Don_PPE->Weigh Proceed Dissolve Dissolution Weigh->Dissolve Transfer React Reaction Setup Dissolve->React Workup Work-up & Purification React->Workup Decon_Glassware Decontaminate Glassware Workup->Decon_Glassware Dispose_Waste Dispose of Waste Workup->Dispose_Waste Disposal_Plan cluster_Waste_Streams Waste Generation cluster_Collection Waste Collection cluster_Final_Disposal Final Disposal Solid_Waste Contaminated Solids (PPE, Absorbents) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solvents, Residues) Liquid_Container Labeled Liquid (Chlorinated) Hazardous Waste Container Liquid_Waste->Liquid_Container Vendor Licensed Hazardous Waste Vendor Solid_Container->Vendor Liquid_Container->Vendor

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
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